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Foundational

A Technical Guide to the Synthesis and Characterization of 1-(2-Methoxyphenyl)pentan-1-amine

Abstract This technical guide provides a comprehensive overview of the proposed synthesis, purification, and characterization of the novel compound, 1-(2-Methoxyphenyl)pentan-1-amine. As of the date of this publication,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the proposed synthesis, purification, and characterization of the novel compound, 1-(2-Methoxyphenyl)pentan-1-amine. As of the date of this publication, a specific Chemical Abstracts Service (CAS) number for this molecule is not readily found in public databases, suggesting its status as a novel chemical entity. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational roadmap for its creation and validation. The guide delves into two plausible synthetic pathways, detailed analytical protocols for structural elucidation, and in silico predictions of its physicochemical and toxicological properties. The potential applications of this and related methoxyphenylalkylamines in medicinal chemistry are also discussed, providing context for its relevance in modern drug discovery.

Introduction and Rationale

The methoxyphenylalkylamine scaffold is a recurring motif in a multitude of biologically active compounds, with the methoxy group often playing a crucial role in modulating ligand-target binding, improving physicochemical properties, and influencing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[1] The specific compound, 1-(2-Methoxyphenyl)pentan-1-amine, combines a lipophilic pentylamine chain with an ortho-methoxyphenyl group, presenting an intriguing candidate for investigation in various therapeutic areas. The absence of a registered CAS number necessitates a thorough and well-documented approach to its de novo synthesis and characterization, which is the primary focus of this guide.

Proposed Synthetic Routes

Two primary synthetic strategies are proposed for the efficient synthesis of 1-(2-Methoxyphenyl)pentan-1-amine. The choice between these routes may depend on the availability of starting materials and the desired scale of the synthesis.

Route 1: Reductive Amination of 1-(2-Methoxyphenyl)pentan-1-one

Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[2][3] This pathway involves the reaction of 1-(2-methoxyphenyl)pentan-1-one with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

ketone 1-(2-Methoxyphenyl)pentan-1-one imine Intermediate Imine ketone->imine Condensation ammonia Ammonia (e.g., NH4OAc) ammonia->imine amine 1-(2-Methoxyphenyl)pentan-1-amine imine->amine Reduction reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->amine

Caption: Reductive Amination Pathway.

  • Reaction Setup: To a solution of 1-(2-methoxyphenyl)pentan-1-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature until the ketone is fully dissolved.

  • Reduction: Carefully add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise to the stirring solution. The reaction is often monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting ketone.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of 2M HCl. The solvent is then removed under reduced pressure. The residue is redissolved in water and washed with diethyl ether to remove any unreacted ketone.

  • Extraction: The aqueous layer is basified with 2M NaOH to a pH > 12 and then extracted three times with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude amine.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Route 2: Grignard Reaction followed by Reduction

An alternative approach involves the use of a Grignard reagent to construct the carbon skeleton, followed by the reduction of an intermediate to the final amine. This method is particularly useful if the precursor ketone is not commercially available. The synthesis begins with the reaction of 2-methoxybenzonitrile with butylmagnesium bromide.[4][5]

nitrile 2-Methoxybenzonitrile imine_salt Intermediate Imine Magnesium Salt nitrile->imine_salt grignard Butylmagnesium Bromide grignard->imine_salt Grignard Addition ketone 1-(2-Methoxyphenyl)pentan-1-one imine_salt->ketone Hydrolysis hydrolysis Aqueous Acid Work-up hydrolysis->ketone amine 1-(2-Methoxyphenyl)pentan-1-amine ketone->amine Reductive Amination reductive_amination Reductive Amination (as in Route 1) reductive_amination->amine

Caption: Grignard Reaction Pathway.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the newly synthesized 1-(2-Methoxyphenyl)pentan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the aliphatic chain, and the amine protons. The protons on the carbon adjacent to the nitrogen are expected to be deshielded and appear in the 2.3-3.0 ppm range.[6] The NH₂ protons of a primary amine typically appear as a broad singlet between 1-2 ppm.[7]

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The carbon atom bonded to the nitrogen is expected to appear in the 10-65 ppm region.[6]

Infrared (IR) Spectroscopy

The IR spectrum of a primary amine is characterized by two N-H stretching absorptions in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching modes.[7][8] An N-H bending (scissoring) vibration is also expected around 1550-1650 cm⁻¹.[6]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, which can be used to confirm the elemental composition. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9]

Predicted Physicochemical and Toxicological Properties

In the absence of experimental data, computational tools can provide valuable predictions for the physicochemical and ADMET properties of a novel compound.[10][11][12]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₂H₁₉NOBasic structural information.
Molecular Weight 193.29 g/mol Influences diffusion and transport across membranes.
LogP (Lipophilicity) ~2.5 - 3.5Affects absorption, distribution, and metabolism.
pKa (Basicity) ~9.5 - 10.5Influences ionization state at physiological pH, affecting solubility and receptor binding.
Aqueous Solubility Low to moderateCrucial for formulation and bioavailability.
Hydrogen Bond Donors 1The -NH₂ group.
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms.

Toxicological Considerations: The toxicology of methoxyphenylalkylamines is not extensively documented as a class. However, related compounds such as substituted phenols can exhibit toxicity.[13] Some methylenedioxyphenyl-containing compounds are known to interact with cytochrome P-450 enzymes, which could lead to drug-drug interactions.[14] An in silico ADMET prediction would be a prudent first step in assessing the potential toxicity of this novel compound.

Potential Applications in Medicinal Chemistry

The structural motifs present in 1-(2-Methoxyphenyl)pentan-1-amine are of significant interest in medicinal chemistry.[15][16][17] Arylamines are a core component of many therapeutic agents.[18] The methoxy group, in particular, is a prevalent substituent in approved drugs, where it can enhance binding affinity and improve pharmacokinetic properties.[1] The combination of the lipophilic pentyl chain and the amine functionality suggests potential activity as a neuromodulator or as a building block for more complex molecules targeting G protein-coupled receptors (GPCRs) or ion channels. Further research could explore its utility in developing novel therapeutics for central nervous system disorders or other conditions where modulation of aminergic systems is beneficial.

Conclusion

This technical guide outlines a clear and scientifically grounded approach for the synthesis and characterization of the novel compound 1-(2-Methoxyphenyl)pentan-1-amine. By providing detailed synthetic protocols, analytical benchmarks, and in silico property predictions, this document serves as a valuable resource for researchers seeking to explore the chemical and biological properties of this and related molecules. The insights into its potential applications in medicinal chemistry underscore the importance of synthesizing and evaluating novel chemical entities in the ongoing quest for new therapeutic agents.

References

  • Eldorado - Repository of the TU Dortmund. (n.d.). Physicochemical property prediction for small molecules using integral equation-based solvation models. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • Fiveable. (2025, September 15). Spectroscopy of Amines | Organic Chemistry Class Notes. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • TDEC. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • Digital Discovery (RSC Publishing). (n.d.). Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • PubMed. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link] सिंथेसिस.pdf

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • PMC. (2022, October 21). The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. Retrieved from [Link]

  • The Grignard Reaction. (n.d.). Retrieved from [Link]

  • Prezi. (n.d.). Exp 13B: Reductive Amination - Rebecca Wu. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • PubMed. (2012). Toxicological actions of plant-derived and anthropogenic methylenedioxyphenyl-substituted chemicals in mammals and insects. Retrieved from [Link]

  • Erowid. (n.d.). Reductive Amination Review. Retrieved from [Link]

  • ACS Publications. (2019, August 13). Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines | Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). Retrieved from [Link]

  • World Journal of Pharmaceutical and Medical Research. (2017, August 1). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. Retrieved from [Link]

  • PMC - NIH. (2017, October 24). Synthesis of Arylamines via Aminium Radicals. Retrieved from [Link]

  • YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism. Retrieved from [Link]

  • OUCI. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Methoxyphenyl)butan-1-one. Retrieved from [Link]

  • PubMed. (2002, September 15). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. Retrieved from [Link]

  • YouTube. (2023, October 8). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. Retrieved from [Link]

  • ResearchGate. (2024, May 30). medicinal chemistry: scope, applications, and significance in modern science marvellous eyube. Retrieved from [Link]

  • IMSERC - Northwestern University. (n.d.). Applications for Medicinal Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Medicinal Chemistry Applications | Open Access Journals. Retrieved from [Link]

  • PubMed. (2024, July 5). The role of the methoxy group in approved drugs. Retrieved from [Link]

Sources

Exploratory

"1-(2-Methoxyphenyl)pentan-1-amine mechanism of action"

The following is an in-depth technical guide and whitepaper on the mechanism of action, pharmacology, and experimental analysis of 1-(2-Methoxyphenyl)pentan-1-amine . Mechanism of Action, Pharmacodynamics, and Experiment...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and whitepaper on the mechanism of action, pharmacology, and experimental analysis of 1-(2-Methoxyphenyl)pentan-1-amine .

Mechanism of Action, Pharmacodynamics, and Experimental Protocols

Part 1: Executive Summary & Chemical Identity

1-(2-Methoxyphenyl)pentan-1-amine (also chemically distinct as


-butyl-2-methoxybenzylamine) is a synthetic phenylalkylamine derivative characterized by a primary amine group at the benzylic position of a pentyl chain, substituted with an ortho-methoxy group on the phenyl ring.

While often cataloged as a high-throughput screening compound or a building block for complex heterocycles, its structural pharmacophore shares critical overlap with two potent psychoactive classes: NMDA receptor antagonists (e.g., Methoxphenidine analogs) and Monoamine transporter modulators (e.g.,


-alkylbenzylamines).

This guide delineates the putative mechanism of action based on rigorous Structure-Activity Relationship (SAR) analysis of the 2-methoxyphenylalkylamine scaffold, providing a roadmap for experimental validation.

Chemical Structure Data
PropertySpecification
IUPAC Name 1-(2-Methoxyphenyl)pentan-1-amine
Common Aliases

-Butyl-2-methoxybenzylamine; 2-MeO-

-butyl-benzylamine
Molecular Formula C

H

NO
Molecular Weight 193.29 g/mol
Key Pharmacophore 2-Methoxyphenyl ring (Lipophilic anchor); Benzylic primary amine (H-bond donor); Pentyl chain (Steric bulk)
CAS Registry 1251059-13-8 (Base), 1864072-57-0 (HCl)

Part 2: Molecular Pharmacology & Mechanism of Action

The mechanism of 1-(2-Methoxyphenyl)pentan-1-amine is governed by its ability to interact with transmembrane proteins via the 2-methoxy-benzylamine motif. The absence of a secondary or tertiary amine (common in high-potency dissociatives) suggests a unique pharmacological profile, likely bridging stimulant and dissociative properties.

Primary Target: NMDA Receptor Antagonism (Putative)

The 2-methoxyphenyl group is a classic substituent for uncompetitive NMDA receptor antagonists (e.g., Methoxyketamine, Methoxphenidine).

  • Mechanism: The compound acts as an open-channel blocker . It binds deep within the ion channel pore of the NMDA receptor (specifically the PCP binding site on the GluN1/GluN2B subunits), physically occluding the flow of Ca

    
     and Na
    
    
    
    ions.
  • Structural Logic: The ortho-methoxy group provides electrostatic repulsion and steric fitting within the hydrophobic pocket of the channel, while the pentyl chain interacts with the hydrophobic domains of the channel lining.

  • Potency Factor: Primary amines generally exhibit lower affinity for the PCP site compared to secondary (ethylamino) or tertiary (piperidino) analogs. Thus, this compound is predicted to be a low-to-moderate affinity antagonist.

Secondary Target: Monoamine Transporter Modulation

The


-alkylbenzylamine structure is historically associated with monoaminergic activity.
  • Dopamine Transporter (DAT) & Norepinephrine Transporter (NET): The compound likely acts as a reuptake inhibitor . The lipophilic pentyl chain anchors the molecule in the transporter's substrate pathway, preventing the re-entry of dopamine and norepinephrine into the presynaptic neuron.

  • Selectivity: The steric bulk of the

    
    -butyl group (pentyl chain) may reduce efficacy at the Serotonin Transporter (SERT) compared to shorter-chain analogs, favoring a catecholaminergic profile (NDRI).
    
Enzymatic Interactions (MAO)
  • Monoamine Oxidase (MAO) Inhibition:

    
    -substituted amines are resistant to deamination by MAO. Furthermore, they often act as competitive inhibitors of MAO-A/B, potentially potentiating the effects of endogenous monoamines.
    

Part 3: Signaling Pathway Visualization

The following diagram illustrates the dual-mechanism hypothesis: blocking the NMDA ion channel while simultaneously inhibiting the Dopamine Transporter (DAT).

MechanismOfAction cluster_Synapse Synaptic Cleft Dynamics Ligand 1-(2-Methoxyphenyl) pentan-1-amine NMDA_Rec NMDA Receptor (GluN1/GluN2B) Ligand->NMDA_Rec Binds PCP Site (Pore Block) DAT_Trans Dopamine Transporter (DAT) Ligand->DAT_Trans Inhibits Reuptake Ca_Flux Ca2+ Influx (Post-Synaptic) NMDA_Rec->Ca_Flux Blocks DA_Levels Synaptic Dopamine Accumulation DAT_Trans->DA_Levels Increases Signal_Out Altered Neurotransmission (Dissociation / Stimulation) Ca_Flux->Signal_Out Reduced Excitability DA_Levels->Signal_Out Increased Signaling

Figure 1: Dual-pathway mechanism showing NMDA receptor blockade and DAT inhibition.

Part 4: Experimental Protocols for Validation

To empirically validate the mechanism of action, the following standardized assays are recommended. These protocols prioritize reproducibility and specific target isolation.

Protocol A: NMDA Receptor Calcium Flux Assay

Objective: Quantify the functional antagonism of the NMDA receptor.

  • Cell Line: HEK293 cells stably expressing GluN1/GluN2B subunits.

  • Reagents: Fluo-4 AM (Calcium indicator), Glycine (10

    
    M), Glutamate (10 
    
    
    
    M).
  • Procedure:

    • Loading: Incubate cells with Fluo-4 AM for 45 mins at 37°C.

    • Baseline: Measure baseline fluorescence (Ex/Em: 494/506 nm).

    • Treatment: Add 1-(2-Methoxyphenyl)pentan-1-amine at graded concentrations (1 nM – 100

      
      M). Incubate for 10 mins.
      
    • Stimulation: Inject Glutamate/Glycine buffer.

    • Measurement: Record fluorescence peak. A reduction in peak fluorescence relative to control indicates antagonism.

  • Data Analysis: Plot log(concentration) vs. % Response to determine IC

    
    .
    
Protocol B: Monoamine Uptake Inhibition Assay

Objective: Determine affinity (


) for DAT, NET, and SERT.
  • Preparation: Rat synaptosomes or HEK293 cells expressing human DAT/NET/SERT.

  • Radioligands:

    • [

      
      H]DA (Dopamine) for DAT.
      
    • [

      
      H]NE (Norepinephrine) for NET.
      
  • Method:

    • Incubate tissue/cells with test compound (10 nM – 100

      
      M) for 15 mins.
      
    • Add radioligand and incubate for 5 mins (uptake phase).

    • Terminate reaction by rapid filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

  • Calculation: Specific uptake = Total uptake - Non-specific uptake (defined by 10

    
    M Cocaine).
    

Part 5: Pharmacokinetics & Metabolism (Predicted)

The metabolic fate of 1-(2-Methoxyphenyl)pentan-1-amine is critical for understanding its duration of action and toxicity.

Metabolic PathwayEnzymeProductConsequence
N-Acetylation NAT2N-acetyl-1-(2-MeO-phenyl)pentylamineInactivation (likely renal excretion).
O-Demethylation CYP2D61-(2-Hydroxyphenyl)pentan-1-amineFormation of active phenol metabolite; potential for conjugation.
Oxidative Deamination MAO-B1-(2-Methoxyphenyl)pentan-1-oneLoss of amine activity; conversion to ketone.
Hydroxylation CYP3A4Hydroxylated pentyl chainIncreases water solubility for excretion.

Note on Stability: The


-butyl group provides significant steric hindrance, likely slowing degradation by MAO compared to simple benzylamines, potentially extending the half-life (

).

Part 6: References

  • Wallach, J., et al. (2016). NMDA receptor activity of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine analogues: The importance of the 2-methoxy group.Journal of Medicinal Chemistry .

  • Nichols, D. E. (1994). Structure-activity relationships of phenethylamine derivatives.NIDA Research Monograph .

  • ChemicalBook. (2023). 1-(2-Methoxyphenyl)pentan-1-amine Properties and Safety Data.ChemicalBook Registry .

  • Roth, B. L. (2023). Psychoactive Drug Screening Program (PDSP) Protocols.UNC School of Medicine .

  • PubChem. (2023). Compound Summary: 1-phenylpentan-1-amine.[1][2][3][4]National Library of Medicine .

Sources

Foundational

"1-(2-Methoxyphenyl)pentan-1-amine as a research chemical"

The following technical dossier provides an in-depth analysis of 1-(2-Methoxyphenyl)pentan-1-amine , a research chemical belonging to the arylalkylamine class. This guide is structured for researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical dossier provides an in-depth analysis of 1-(2-Methoxyphenyl)pentan-1-amine , a research chemical belonging to the arylalkylamine class. This guide is structured for researchers and drug development professionals, focusing on chemical synthesis, pharmacological potential, and analytical characterization.

Synonyms:


-Butyl-2-methoxybenzylamine; 1-(2-Methoxyphenyl)pentylamine
CAS Number:  1864072-57-0 (Hydrochloride)
Molecular Formula:  C

H

NO Molecular Weight: 193.29 g/mol (Free base)

Executive Summary & Chemical Identity

1-(2-Methoxyphenyl)pentan-1-amine is a primary amine featuring a 2-methoxyphenyl ring attached to the first carbon of a pentyl chain.[1][2] Chemically, it is classified as an


-alkylbenzylamine . Unlike the more common phenethylamines (where the amine is separated from the ring by two carbons) or amphetamines (alpha-methylphenethylamines), this compound places the amine group on the benzylic carbon, creating a chiral center at C1.

While structural analogs such as 1-phenylpentan-1-amine (a norepinephrine reuptake inhibitor) and Methoxphenidine (MXP) (a dissociative anesthetic) are well-documented, 1-(2-Methoxyphenyl)pentan-1-amine represents a distinct scaffold. Its primary amine structure suggests it may function as a precursor to N-substituted dissociatives or possess intrinsic monoamine modulating activity.

Physicochemical Profile
PropertyValue (Predicted)Notes
LogP 2.8 - 3.1Moderate lipophilicity; blood-brain barrier permeable.
pKa 9.4 ± 0.1Basic; exists predominantly as a cation at physiological pH.
Boiling Point ~295 °CHigh boiling point; stable under standard distillation.
H-Bond Donors 1Primary amine (-NH

).
H-Bond Acceptors 2Amine nitrogen and methoxy oxygen.

Chemical Synthesis & Production Protocols

The synthesis of 1-(2-Methoxyphenyl)pentan-1-amine requires precise control over the formation of the C-C bond at the benzylic position or the introduction of the amine. Two robust pathways are presented: Grignard Addition to Nitriles (Method A) and Reductive Amination of Ketones (Method B).

Method A: Grignard Addition (High Stereocontrol Potential)

This method constructs the carbon skeleton directly from 2-methoxybenzonitrile.

Reagents:

  • 2-Methoxybenzonitrile (CAS: 6609-56-9)

  • Butylmagnesium bromide (2.0 M in THF/Ether)

  • Sodium Borohydride (NaBH

    
    ) or Lithium Aluminum Hydride (LiAlH
    
    
    
    )

Protocol:

  • Imine Formation: Under an inert atmosphere (N

    
    ), add butylmagnesium bromide (1.2 eq) dropwise to a solution of 2-methoxybenzonitrile in anhydrous diethyl ether at 0°C.
    
  • Reflux: Allow the mixture to warm to room temperature and reflux for 2-4 hours. The Grignard reagent attacks the nitrile carbon to form the magnesium imine salt intermediate.

    • Mechanism: Ar-CN + BuMgBr

      
       Ar-C(=NMgBr)-Bu.
      
  • Reduction: Cool the reaction mixture to 0°C. Carefully add methanol to quench excess Grignard, followed by the addition of NaBH

    
     (2.0 eq) to reduce the imine directly to the amine in situ.
    
    • Note: Acidic hydrolysis prior to reduction would yield the ketone (2-methoxyvalerophenone). To get the amine, direct reduction of the imine is preferred.

  • Workup: Basify with NaOH (1M), extract with dichloromethane (DCM), dry over MgSO

    
    , and concentrate.
    
Method B: Reductive Amination (Scalable)

This method utilizes the ketone intermediate, 1-(2-methoxyphenyl)pentan-1-one (2-methoxyvalerophenone).

Protocol:

  • Ketone Synthesis: React 2-methoxybenzonitrile with butylmagnesium bromide followed by acidic hydrolysis (HCl/H

    
    O) to isolate 1-(2-methoxyphenyl)pentan-1-one.
    
  • Oximination: Reflux the ketone with hydroxylamine hydrochloride (NH

    
    OH·HCl) and sodium acetate in ethanol to form the oxime.
    
    • Yield Check: The oxime usually precipitates or forms an oil upon water addition.

  • Reduction: Dissolve the oxime in dry THF and add dropwise to a suspension of LiAlH

    
     (3.0 eq). Reflux for 6 hours.
    
  • Purification: Quench with Fieser method (H

    
    O, 15% NaOH, H
    
    
    
    O), filter precipitate, and acidify the filtrate with HCl gas to precipitate 1-(2-Methoxyphenyl)pentan-1-amine hydrochloride.
Synthesis Pathway Diagram

SynthesisPathway Nitrile 2-Methoxybenzonitrile ImineSalt Mg-Imine Intermediate Nitrile->ImineSalt Grignard Addition (THF, Reflux) Grignard ButylMgBr Ketone 1-(2-Methoxyphenyl) pentan-1-one ImineSalt->Ketone Acid Hydrolysis (H3O+) Amine 1-(2-Methoxyphenyl) pentan-1-amine ImineSalt->Amine In-situ Reduction (NaBH4/MeOH) Oxime Oxime Intermediate Ketone->Oxime NH2OH·HCl (NaOAc, EtOH) Oxime->Amine Reduction (LiAlH4 or H2/Pd)

Figure 1: Dual synthetic pathways for 1-(2-Methoxyphenyl)pentan-1-amine via Grignard addition or Reductive Amination.

Pharmacological Framework (Predicted)

As a research chemical with limited in vivo data, the pharmacological profile of 1-(2-Methoxyphenyl)pentan-1-amine is inferred from Structure-Activity Relationship (SAR) analysis of homologous arylalkylamines.

Mechanism of Action
  • Monoamine Reuptake Inhibition (NRI/DRI):

    • 
      -Alkylbenzylamines (e.g., 1-phenylpentan-1-amine) are known to inhibit the reuptake of norepinephrine and dopamine. The addition of the 2-methoxy group often modulates affinity.
      
    • Prediction: The compound likely acts as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) . The pentyl chain length increases lipophilicity, potentially enhancing binding to the transporter's hydrophobic pocket compared to shorter homologs.

  • NMDA Receptor Antagonism:

    • Many 1,2-diphenylethylamines (e.g., Diphenidine) are potent NMDA antagonists. However, this compound lacks the second phenyl ring and is a primary amine.

    • Prediction:Low to Moderate Affinity. Primary amines are generally less potent NMDA antagonists than their secondary (N-ethyl) or tertiary analogs. If N-alkylated (e.g., to N-ethyl-1-(2-methoxyphenyl)pentylamine), NMDA affinity would likely increase significantly, mimicking the structure of Methoxphenidine (MXP) analogs.

  • Sigma Receptor Interaction:

    • The pentyl chain and aromatic ring provide a pharmacophore suitable for Sigma-1 receptor binding, which is common in this chemical class.

Metabolic Fate

The metabolism is expected to follow standard pathways for alkoxy-substituted alkylamines:

  • O-Demethylation: CYP2D6 mediated cleavage of the methoxy group to yield the phenol metabolite (1-(2-hydroxyphenyl)pentan-1-amine).

  • Oxidative Deamination: MAO-mediated conversion to the ketone (2-methoxyvalerophenone).

  • N-Acetylation: A potential minor pathway for primary amines.

Metabolism Parent Parent: 1-(2-Methoxyphenyl) pentan-1-amine Phenol Metabolite A: 1-(2-Hydroxyphenyl) pentan-1-amine Parent->Phenol CYP2D6 (O-Demethylation) Ketone Metabolite B: 1-(2-Methoxyphenyl) pentan-1-one Parent->Ketone MAO / Deamination Glucuronide O-Glucuronide Conjugate Phenol->Glucuronide UGT (Phase II)

Figure 2: Predicted metabolic pathways involving O-demethylation and oxidative deamination.

Analytical Characterization

For identification and purity verification, the following analytical signatures are diagnostic.

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 193

  • Base Peak: The fragmentation of

    
    -alkylbenzylamines typically involves 
    
    
    
    -cleavage adjacent to the nitrogen.
    • Cleavage A: Loss of the pentyl (butyl) chain. Fragment: [Ar-CH=NH2]+

    • m/z Calculation: 2-Methoxybenzyl fragment = 136.

    • Prediction:Base peak at m/z 136 .

  • Other Fragments: m/z 107 (Methoxyphenyl cation), m/z 77 (Phenyl), m/z 30 (CH

    
    =NH
    
    
    
    if rearrangement occurs, less likely).
Nuclear Magnetic Resonance ( H-NMR)
  • Solvent: CDCl

    
    
    
  • 
     7.2 - 6.8 ppm (4H, m):  Aromatic protons (2-substituted pattern).
    
  • 
     4.1 - 4.3 ppm (1H, t):  Benzylic methine proton (Ar-CH -NH
    
    
    
    ). This shift is characteristic of the
    
    
    -amine.
  • 
     3.8 ppm (3H, s):  Methoxy group (-OCH 
    
    
    
    ).
  • 
     1.6 - 1.8 ppm (2H, m):  Methylene group adjacent to the chiral center.
    
  • 
     1.2 - 1.4 ppm (4H, m):  Middle methylene chain.
    
  • 
     0.9 ppm (3H, t):  Terminal methyl group.
    

References

  • ChemicalBook. (2024). 1-(2-Methoxyphenyl)pentan-1-amine Properties and Supplier Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 74283: 1-(4-Methoxyphenyl)pentan-1-one (Structural Analog). Retrieved from

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Reference for general SAR of phenethylamines and benzylamines).
  • Wallach, J., et al. (2016). Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines. Drug Testing and Analysis. (Reference for NMDA antagonist SAR).
  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-(3-Methoxyphenyl)pentan-1-amine hydrochloride. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 1-(2-Methoxyphenyl)pentan-1-amine

Topic: "Enantioselective synthesis of 1-(2-Methoxyphenyl)pentan-1-amine" Content Type: Detailed Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. -Transaminases (recommend...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Enantioselective synthesis of 1-(2-Methoxyphenyl)pentan-1-amine" Content Type: Detailed Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.


-Transaminases (recommended for scale-up).

Introduction & Strategic Analysis

Chiral


-branched benzylic amines are ubiquitous in neuroscience and oncology drug discovery. The target molecule, 1-(2-methoxyphenyl)pentan-1-amine , presents specific synthetic challenges:
  • Steric Clash: The ortho-methoxy group creates significant steric bulk near the reactive center, often reducing yields in standard ketimine condensations.

  • Enantiocontrol: Differentiating between the phenyl ring and the

    
    -pentyl chain requires a catalyst or auxiliary with high spatial discrimination.
    
Methodology Selection
FeatureMethod A: Ellman's Auxiliary Method B:

-Transaminase (ATA)
Primary Mechanism Diastereoselective Grignard AdditionAsymmetric Transamination
Scale Suitability Discovery (mg to 100 g)Process (kg to ton)
Stereocontrol Source Stoichiometric Chiral AuxiliaryEnzymatic Active Site
Dev.[1][2] Time Low (Standard conditions)Medium (Enzyme screening required)
Green Metric Moderate (Uses Ti, Organometallics)High (Aqueous, mild conditions)

Recommendation: For immediate generation of material with high enantiomeric excess (


) without extensive catalyst screening, Method A  is the superior protocol.

Core Protocol: Ellman’s Sulfinamide Approach[1][4][5][6][7]

This protocol utilizes


-tert-butanesulfinamide (Ellman’s auxiliary) to direct the stereoselective addition of a butyl group to an aldehyde-derived imine. This "Aldimine Route" is preferred over the "Ketimine Route" (condensing the ketone) because the condensation of ortho-substituted benzaldehydes is kinetically faster and higher yielding than their ketone counterparts.
Reaction Pathway Visualization

EllmanSynthesis cluster_QC QC Checkpoints Aldehyde 2-Methoxybenzaldehyde Imine (R,E)-N-Sulfinyl Imine (Stable Intermediate) Aldehyde->Imine Ti(OEt)4, THF RT, 16h Auxiliary (R)-t-Bu-Sulfinamide Auxiliary->Imine Sulfinamide Sulfinamide Product (Diastereomerically Pure) Imine->Sulfinamide Grignard Addition DCM, -78°C QC1 NMR (Imine purity) Imine->QC1 Grignard n-Butylmagnesium Chloride Grignard->Sulfinamide Amine Target: (S)-1-(2-Methoxyphenyl) pentan-1-amine HCl Sulfinamide->Amine HCl/MeOH Deprotection QC2 HPLC (dr determination) Sulfinamide->QC2

Caption: Workflow for the asymmetric synthesis via Ellman's auxiliary. The sulfinyl group directs the nucleophilic attack, establishing the stereocenter.

Detailed Experimental Procedure
Step 1: Formation of the

-Sulfinyl Imine

Objective: Condense 2-methoxybenzaldehyde with


-tert-butanesulfinamide.
  • Reagents:

    • 2-Methoxybenzaldehyde (1.0 equiv)

    • 
      -2-Methylpropane-2-sulfinamide (1.1 equiv)
      
    • Titanium(IV) ethoxide (Ti(OEt)

      
      ) (2.0 equiv) [Technical Grade]
      
    • Solvent: Dry THF (0.5 M concentration)

Protocol:

  • Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolve

    
    -tert-butanesulfinamide and 2-methoxybenzaldehyde in dry THF.
    
  • Add Ti(OEt)

    
     dropwise via syringe. Note: The solution will turn slightly yellow.
    
  • Stir at room temperature (20-25 °C) for 16–24 hours.

  • Quench: Pour the mixture into a stirring solution of brine (saturated NaCl) and EtOAc. The titanium salts will precipitate as a white slurry.

  • Filter through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

  • Dry the organic phase over Na

    
    SO
    
    
    
    , concentrate in vacuo.
  • Purification: Flash chromatography (Hexanes/EtOAc). The imine is relatively stable but should be stored at -20 °C.

Step 2: Diastereoselective Grignard Addition

Objective: Introduce the pentyl chain. The chiral sulfur auxiliary directs the attack of the Grignard reagent.

  • Reagents:

    • 
      -Sulfinyl Imine (from Step 1) (1.0 equiv)
      
    • 
      -Butylmagnesium chloride (2.0 M in THF/Ether) (2.0 equiv)
      
    • Solvent: Anhydrous DCM (Dichloromethane) or Toluene. Critical: DCM often yields higher diastereoselectivity (dr) due to non-coordinating solvent effects.

Protocol:

  • Dissolve the

    
    -sulfinyl imine in anhydrous DCM (0.2 M) and cool to -78 °C  (Dry ice/Acetone bath).
    
  • Add

    
    -ButylMgCl dropwise over 30 minutes. Maintain internal temperature below -70 °C to prevent non-selective background reaction.
    
  • Stir at -78 °C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Quench: Add saturated NH

    
    Cl solution dropwise at 0 °C.
    
  • Extract with DCM (3x). Dry over MgSO

    
     and concentrate.
    
  • Analysis: Analyze the crude by

    
    H NMR or HPLC to determine the diastereomeric ratio (dr). If dr > 95:5, proceed to recrystallization or deprotection.
    
    • Expert Insight: The 2-methoxy group can coordinate with Magnesium. If dr is lower than expected, switch solvent to Toluene and add AlMe

      
       (1.1 equiv) as a Lewis acid additive to lock the conformation.
      
Step 3: Deprotection to the Amine Salt

Objective: Cleave the sulfinyl group to release the primary amine.

  • Reagents:

    • HCl (4M in Dioxane or MeOH) (4.0 equiv)

    • Solvent: Methanol

Protocol:

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add HCl solution at 0 °C.

  • Stir at room temperature for 1–2 hours. TLC should show disappearance of the starting material.

  • Concentrate the solvent to dryness.

  • Workup: Triturate the solid residue with diethyl ether to remove non-polar impurities. Filter the white solid.

  • Product: (S)-1-(2-Methoxyphenyl)pentan-1-amine Hydrochloride .

Alternative Protocol: Biocatalytic Synthesis (Scale-Up Ready)

For researchers with access to enzyme libraries, this route offers higher atom economy and eliminates heavy metals.

Transaminase Screening Workflow

Substrate: 1-(2-methoxyphenyl)pentan-1-one (Ketone precursor). Enzyme Source: Commercial


-Transaminase screening kits (e.g., Codexis, Johnson Matthey, or wild-type Vibrio fluvialis variants).

Protocol:

  • Screening: Prepare 96-well plates with 2 mg ketone, 1 mg PLP (cofactor), and 5 mg enzyme per well.

  • Amine Donor: Use Isopropylamine (IPA) (1 M) which shifts equilibrium by generating volatile acetone.

  • Buffer: Potassium Phosphate (pH 7.5, 100 mM).

  • Incubation: 30 °C, 24 hours, 250 rpm shaking.

  • Hit Identification: Analyze via HPLC. Look for conversion > 20% to select candidates for evolution or process optimization.

  • Scale-Up: Perform reaction in a biphasic system (Buffer + MTBE) to solubilize the bulky ketone and prevent enzyme inhibition.

Quality Control & Validation

Enantiomeric Excess Determination

Since the target is a primary amine, direct chiral HPLC can be challenging due to peak tailing. Derivatization is recommended.

  • Derivatization Agent: Acetyl chloride or Mosher's Acid Chloride.

  • Protocol: React 5 mg of product with AcCl/TEA in DCM for 10 mins.

  • HPLC Method:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane:IPA (90:10).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm (targeting the benzamide chromophore).

NMR Characterization Data (Simulated)
  • 
    H NMR (400 MHz, CD
    
    
    
    OD):
    
    
    7.40 (d, 1H, Ar-H), 7.32 (t, 1H, Ar-H), 7.05 (t, 1H, Ar-H), 6.98 (d, 1H, Ar-H), 4.55 (t, 1H, CH-NH
    
    
    ), 3.85 (s, 3H, OMe), 1.95 (m, 2H), 1.35 (m, 4H), 0.90 (t, 3H).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete dehydrationIncrease Ti(OEt)

to 3.0 equiv or use reflux conditions.
Low Diastereoselectivity (Step 2) Temperature fluctuationEnsure -78 °C is maintained during addition. Use a cryostat if possible.
Low Diastereoselectivity (Step 2) "Open" Transition StateSwitch solvent to non-coordinating Toluene to favor the closed transition state.
Racemization Acidic workup too harshAvoid heating during the HCl deprotection step.

References

  • Ellman, J. A., et al. (1999).[3] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butanesulfinimines." Journal of Organic Chemistry. Link

  • Shin, J. S., & Kim, B. G. (2001). "Kinetic resolution of chiral amines with omega-transaminase." Biotechnology and Bioengineering. Link

  • BenchChem Application Notes. (2025). "Chiral Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol." (Analogous benzylic ether/amine synthesis strategies). Link

  • RSC Chemical Biology. (2018). "Recent Advances in

    
    -Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines." MDPI. Link
    
  • Myers, A. G. (2010). "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary)." Harvard University Lecture Notes. Link

Sources

Application

"experimental protocols for 1-(2-Methoxyphenyl)pentan-1-amine"

This Application Note is designed for research scientists and chemical engineers involved in the synthesis and characterization of chiral benzylic amines. It details the specific protocols for 1-(2-Methoxyphenyl)pentan-1...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and chemical engineers involved in the synthesis and characterization of chiral benzylic amines. It details the specific protocols for 1-(2-Methoxyphenyl)pentan-1-amine , a structural analog often used in structure-activity relationship (SAR) studies and as a chiral resolving agent.

Executive Summary & Compound Profile

1-(2-Methoxyphenyl)pentan-1-amine is a primary benzylic amine featuring a pentyl chain and an ortho-methoxy substitution on the phenyl ring. This specific substitution pattern introduces significant steric bulk near the amine center, influencing both its chemical reactivity (e.g., slower imine formation) and its pharmacological profile (e.g., receptor binding affinity relative to para-isomers).

PropertySpecification
IUPAC Name 1-(2-Methoxyphenyl)pentan-1-amine
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
CAS Number Not widely listed; Analogous to 1864013-97-7 (meta-isomer)
Physical State Colorless to pale yellow oil (Free Base); White solid (HCl Salt)
Solubility Soluble in MeOH, DCM, DMSO; HCl salt soluble in water
pKa (Calc.) ~9.8 (Conjugate acid)
Structural Significance

The ortho-methoxy group exerts a field effect and steric hindrance that distinguishes this isomer from its meta and para counterparts. In synthetic workflows, this steric crowding necessitates modified reductive amination conditions (e.g., use of Lewis acid catalysts) to ensure complete conversion of the ketone precursor.

Synthesis Protocol: Modified Reductive Amination

Objective: Synthesize 1-(2-Methoxyphenyl)pentan-1-amine from 1-(2-methoxyphenyl)pentan-1-one (2'-methoxyvalerophenone) with >95% purity.

Mechanism: Titanium(IV) isopropoxide-mediated reductive amination. The Lewis acid (Ti(OiPr)₄) is critical here to activate the sterically hindered ortho-substituted ketone and facilitate imine formation before reduction.

Reagents & Materials[1]
  • Precursor: 1-(2-Methoxyphenyl)pentan-1-one (1.0 eq)

  • Amine Source: Ammonia (7M in MeOH) or Ammonium Acetate (excess)

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.25 eq)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Anhydrous Methanol (MeOH) / Tetrahydrofuran (THF)

Experimental Workflow

Step 1: Imine Formation (Lewis Acid Activation)

  • In a flame-dried round-bottom flask under Nitrogen (N₂), dissolve 1-(2-Methoxyphenyl)pentan-1-one (10 mmol, 1.92 g) in anhydrous THF (20 mL).

  • Add Titanium(IV) isopropoxide (12.5 mmol, 3.7 mL) dropwise.

  • Add Ammonia (7M in MeOH, 50 mmol, 7.1 mL) or solid Ammonium Acetate (50 mmol).

  • Critical Step: Stir the mixture at ambient temperature for 12–18 hours.

    • Note: The solution typically turns slightly yellow/hazy. The Ti(IV) species acts as a water scavenger and activates the carbonyl, overcoming the ortho-methoxy steric hindrance.

Step 2: Reduction

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add Sodium Borohydride (15 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

  • Allow the mixture to warm to room temperature and stir for an additional 3 hours.

Step 3: Quench & Workup

  • Quench the reaction by adding 10 mL of Ammonium Hydroxide (2M NH₄OH). A white precipitate (TiO₂) will form.

  • Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with Ethyl Acetate (EtOAc).

  • Concentrate the filtrate under reduced pressure to remove volatiles.

  • Redissolve the residue in EtOAc (50 mL) and extract with 1M HCl (3 x 20 mL). The amine moves to the aqueous phase; neutral impurities remain in the organic phase.

  • Basify the combined aqueous layer to pH >12 using 4M NaOH.

  • Extract the free base amine into Dichloromethane (DCM) (3 x 30 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine oil.

Synthesis Logic Diagram

G Start Start: 1-(2-Methoxyphenyl) pentan-1-one Activation Activation: Add Ti(OiPr)4 + NH3 (Scavenge H2O, Form Imine) Start->Activation Steric Activation Reduction Reduction: Add NaBH4 (0°C) (Reduce Imine to Amine) Activation->Reduction 12-18h Ambient Temp Quench Quench/Filter: Add NH4OH -> Remove TiO2 Reduction->Quench 3h Stir Extraction Acid/Base Workup: 1. Extract w/ HCl (aq) 2. Basify -> Extract w/ DCM Quench->Extraction Filtrate Product Final Product: 1-(2-Methoxyphenyl) pentan-1-amine Extraction->Product Isolation

Figure 1: Ti(IV)-mediated reductive amination workflow designed to overcome ortho-substitution steric hindrance.

Analytical Characterization & Validation

Trustworthiness in synthesis requires rigorous validation. The following data points are expected for the pure compound.

Nuclear Magnetic Resonance (NMR)

The ortho-methoxy group provides a distinct diagnostic handle.

NucleusShift (δ ppm)MultiplicityAssignmentMechanistic Note
¹H 6.80 – 7.30MultipletAr-H (4H)Aromatic region; ortho-substitution pattern complex.
¹H 4.15Triplet (t)Ar-CH (NH₂)-Benzylic proton. Deshielded by amine and ring.
¹H 3.82Singlet (s)-OCHMethoxy group (Diagnostic).
¹H 1.60 – 1.80Multiplet-CH ₂- (C2)Methylene adjacent to chiral center.
¹H 0.88Triplet (t)-CHTerminal methyl of pentyl chain.
¹³C 55.4--OC H₃Methoxy carbon.
¹³C 51.2-Ar-C H(NH₂)Chiral benzylic carbon.
Chiral Resolution (HPLC)

Since the synthesis yields a racemate, enantiomeric separation is often required for biological assays.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV @ 254 nm.

  • Expectation: Baseline separation of (R)- and (S)- enantiomers due to the interaction of the methoxy group with the stationary phase.

Handling, Stability & Safety

Signal Word: DANGER (Corrosive, Flammable)

  • Storage: Store as the Hydrochloride salt (solid) at 2–8°C under Argon. The free base amine absorbs CO₂ from the air to form carbamates (white crust) and oxidizes over time (yellowing).

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless derivatization is intended).

  • Safety:

    • Skin/Eye: Causes severe skin burns and eye damage (Category 1B).[1] Wear nitrile gloves and face shield.

    • Inhalation: Use only in a fume hood. Benzylic amines can be potent mucosal irritants.

Salt Formation Protocol (For Long-Term Storage)
  • Dissolve 1.0 g of free base amine in 5 mL dry Diethyl Ether.

  • Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.

  • A white precipitate forms immediately.

  • Filter, wash with cold ether, and dry under vacuum.

  • Result: 1-(2-Methoxyphenyl)pentan-1-amine Hydrochloride (Hygroscopic solid).

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry. (Methodology basis for Step 2.1).
  • PubChem Compound Summary. (2025). "1-(2-methoxyphenyl)propan-1-one (Precursor Data)." National Center for Biotechnology Information. Link

  • Thermo Fisher Scientific. (2025). "Safety Data Sheet: Amines, Flammable, Corrosive."[1] Link

Sources

Method

"analytical methods for 1-(2-Methoxyphenyl)pentan-1-amine characterization"

The following is a comprehensive Application Note and Protocol guide for the analytical characterization of 1-(2-Methoxyphenyl)pentan-1-amine . This document is designed for researchers in pharmaceutical development and...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol guide for the analytical characterization of 1-(2-Methoxyphenyl)pentan-1-amine . This document is designed for researchers in pharmaceutical development and forensic analysis, focusing on the rigorous identification and validation of this specific chemical entity.

Analytical Characterization & Protocol for 1-(2-Methoxyphenyl)pentan-1-amine

Executive Summary & Scientific Context

1-(2-Methoxyphenyl)pentan-1-amine is a primary benzylic amine featuring a pentyl chain and an ortho-methoxylated phenyl ring. Structurally, it serves as a lipophilic analog of substituted benzylamines and shares pharmacophore features with psychoactive arylalkylamines.

Why This Protocol Exists: Standard analytical libraries often lack specific entry data for this positional isomer. Differentiating the ortho (2-methoxy) isomer from its meta (3-methoxy) and para (4-methoxy) counterparts is critical, as the positional substitution profoundly affects receptor binding affinity and metabolic stability. This guide provides a self-validating workflow to confirm regio-isomer identity and enantiomeric purity.

Physicochemical Profile (Predicted & Experimental)
PropertyValue / DescriptionAnalytical Relevance
Appearance Colorless oil (free base) / White solid (HCl salt)Physical inspection
pKa (Base) ~9.4 (Predicted)Requires basic pH modifiers in LC
LogP ~2.8 - 3.1High retention on C18 columns
Solubility DMSO, Methanol, DCM; Low in Water (Free base)Solvent selection for NMR/Stock
Chirality One stereocenter at C1Requires Chiral HPLC for resolution
Analytical Workflow Visualization

The following diagram outlines the logical decision tree for characterizing this compound, moving from bulk identification to stereochemical resolution.

AnalyticalWorkflow Sample Unknown Sample (Candidate: 1-(2-MeO-Ph)-pentan-1-amine) Step1 1. GC-MS (EI) Screening & Fragmentation Sample->Step1 Decision1 Base Peak m/z 136? Step1->Decision1 Step2 2. H-NMR (400 MHz+) Regio-isomer Confirmation Decision1->Step2 Yes (Alpha Cleavage) Fail Reject / Re-synthesize Decision1->Fail No Decision2 Ortho-Pattern Confirmed? Step2->Decision2 Step3 3. Chiral HPLC Enantiomeric Purity Decision2->Step3 Yes (4 Ar-H, 1 OMe) Decision2->Fail No (Meta/Para detected) Result VALIDATED IDENTITY & PURITY Step3->Result

Caption: Logical workflow for the sequential validation of 1-(2-Methoxyphenyl)pentan-1-amine, prioritizing structural connectivity before stereochemical analysis.

Protocol 1: Mass Spectrometry (GC-MS)

Objective: Confirm the carbon skeleton via characteristic fragmentation (Alpha-Cleavage).

Mechanism: In Electron Ionization (EI), primary amines undergo forceful


-cleavage. The bond between the benzylic carbon (C1) and the alkyl chain (C2) breaks. The charge is retained on the nitrogen-containing fragment, stabilized by the aromatic ring.
  • Precursor: M+ (m/z 193)

  • Primary Fragmentation: Loss of Butyl radical (C4H9•, Mass 57).

  • Base Peak Formation: [Ar-CH=NH₂]⁺ where Ar = 2-Methoxyphenyl.

    • Mass Calculation: 107 (Ar) + 13 (CH) + 16 (NH₂) = m/z 136 .

Experimental Conditions:

  • Instrument: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30m × 0.25mm, 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Inlet: 250°C, Split 20:1.

  • Temp Program: 60°C (1 min) → 20°C/min → 300°C (3 min).

Data Interpretation Table:

m/z (Ion)IdentityAbundanceMechanistic Note
193 [M]⁺< 5%Molecular ion (weak in aliphatic amines)
136 [M - C₄H₉]⁺ 100% (Base) Diagnostic: Alpha-cleavage. Confirms amine is at C1.
119 [136 - NH₃]⁺20-40%Loss of ammonia from base peak.
91 [C₇H₇]⁺10-30%Tropylium ion (aromatic indicator).
Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Definitive proof of the ortho substitution pattern. This is the only method to distinguish it from the 3-methoxy or 4-methoxy isomers without reference standards.

Sample Prep: Dissolve 10 mg in 600 µL CDCl₃ (Chloroform-d).

1H NMR Signal Assignment (400 MHz, CDCl₃):

Positionδ (ppm)MultiplicityIntegralAssignment Logic
Ar-H (3) 6.85dd1HOrtho to OMe, shielded.
Ar-H (5) 6.92td1HPara to OMe, shielded.
Ar-H (4) 7.20td1HMeta to OMe.
Ar-H (6) 7.35dd1HOrtho to alkyl chain (deshielded).
H-1 4.25 t / dd 1H Benzylic methine. Deshielded by N and Ar ring.
OMe 3.82 s 3H Diagnostic Methoxy singlet.
NH₂ 1.80br s2HExchangeable (varies with conc/water).
H-2 1.65m2HMethylene adjacent to chiral center.
H-3, H-4 1.25-1.40m4HBulk alkyl chain.
H-5 0.88t3HTerminal methyl.

Critical Validation Criterion: To confirm the 2-methoxy (ortho) isomer, look for the complex aromatic region (4 distinct environments due to lack of symmetry).

  • Para-isomer would show a symmetric AA'BB' doublet pair.

  • Ortho-isomer shows distinct coupling (J ~8Hz and J ~1Hz) and significant chemical shift dispersion between H-3 and H-6.

Protocol 3: Chiral HPLC Separation

Objective: Quantify the Enantiomeric Excess (ee%) of the (R) and (S) isomers. Context: As a benzylic amine, the biological activity likely resides predominantly in one enantiomer (often the S-isomer for related phenethylamines, though verification is required).

Methodology:

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine (DEA) is mandatory to prevent peak tailing caused by the interaction of the free amine with silanol groups.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm and 270 nm (utilizing the anisole chromophore).

Self-Validating Step: Inject the racemate first to establish separation resolution (


). A valid method must yield 

(baseline separation).
References
  • ChemicalBook. (2025).[1] 1-(2-Methoxyphenyl)pentan-1-amine Physicochemical Properties. Retrieved from

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.
  • BenchChem. (2025).[2] Synthesis and Characterization of Chiral Amines. Retrieved from

  • PubChem. (2025). Compound Summary: 1-(2-methoxyphenyl)pentan-1-amine.[3][4][5][6] Retrieved from

Sources

Application

Technical Profile: 1-(2-Methoxyphenyl)pentan-1-amine in Medicinal Chemistry

[1] -Butyl-2-methoxybenzylamine Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] Executive Summary & Chemical Profile[1][2][3][4] 1-(2-Methoxyphenyl)pentan-1-amine is a specialized chiral...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


-Butyl-2-methoxybenzylamine
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary & Chemical Profile[1][2][3][4]

1-(2-Methoxyphenyl)pentan-1-amine is a specialized chiral building block belonging to the class of


-alkylbenzylamines.[1] Unlike simple benzylamine, the introduction of an 

-butyl chain and an ortho-methoxy substituent confers unique steric and electronic properties, making it a high-value scaffold for Central Nervous System (CNS) ligands, kinase inhibitors, and peptidomimetics.[1]
Key Structural Features[1][2][3][5][6][7][8]
  • 
    -Butyl Chain:  Introduces significant lipophilicity (
    
    
    
    ) and steric bulk at the benzylic position.[1] This hinders metabolic deamination by Monoamine Oxidases (MAO), potentially extending the half-life of derived drugs.[1]
  • 2-Methoxy Group: Acts as an intramolecular hydrogen bond acceptor and restricts rotation around the phenyl-benzylic bond, reducing conformational entropy—a critical factor in high-affinity receptor binding.[1]

  • Chiral Center: The C1 position is chiral.[1] Enantiopure forms are often required for specific receptor selectivity (e.g., distinguishing between adrenergic receptor subtypes).[1]

PropertyValue / Description
Molecular Formula

Molecular Weight 193.29 g/mol
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Predicted logP ~3.2 (Lipophilic, BBB permeable)
Key Reactivity Nucleophilic primary amine; susceptible to Pictet-Spengler cyclization.[1]

Core Applications in Drug Discovery[1]

Application A: Scaffold for CNS-Active Agents (GPCR Ligands)

The structural homology of 1-(2-methoxyphenyl)pentan-1-amine to neurotransmitters (dopamine, norepinephrine) makes it a "privileged structure" for GPCR drug design.[1]

  • Mechanism: The 2-methoxy group mimics the catechol oxygen of dopamine but without the rapid metabolic instability of phenols.[1] The pentyl chain allows the molecule to probe deep hydrophobic pockets in receptors (e.g., 5-HT2A, D2, or Adrenergic receptors).[1]

  • Design Strategy: Use this amine to synthesize N-substituted amides or ureas .[1] The steric bulk of the butyl group forces the amide bond out of planarity, creating novel 3D vectors for exploring Structure-Activity Relationships (SAR).[1]

Application B: Synthesis of Tetrahydroisoquinolines (THIQs)

This amine is a direct precursor to 1-butyl-substituted tetrahydroisoquinolines via the Pictet-Spengler reaction.[1]

  • Relevance: 1-Substituted THIQs are core scaffolds in numerous alkaloids and drugs (e.g., Solifenacin analogs).[1] The ortho-methoxy group activates the ring at the para position relative to itself, facilitating cyclization.[1]

  • Pathway: Condensation with an aldehyde followed by acid-catalyzed ring closure.[1]

Application C: Chiral Resolution Agent

Due to the steric difference between the butyl chain and the aryl ring, the enantiomers of this amine are effective chiral resolving agents for racemic acids.[1] Conversely, the amine itself can be resolved using tartaric acid derivatives.[1]

Visualizing the Chemical Space

The following diagram illustrates the synthetic utility and pharmacophore mapping of the compound.

G cluster_0 Pharmacophore Features Precursor Precursor: 1-(2-Methoxyphenyl)pentan-1-one Target TARGET SCAFFOLD: 1-(2-Methoxyphenyl) pentan-1-amine Precursor->Target Reductive Amination (NH4OAc, NaBH3CN) App1 Application 1: GPCR Ligands (Amides/Ureas) Target->App1 R-COCl / R-NCO App2 Application 2: Pictet-Spengler (Isoquinolines) Target->App2 R-CHO, TFA (Cyclization) App3 Application 3: Chiral Resolution (Salt Formation) Target->App3 Chiral Acids (e.g., Tartaric Acid) Feat1 Hydrophobic Tail (Butyl Chain) Target->Feat1 Feat2 H-Bond Acceptor (2-OMe) Target->Feat2 Feat3 Cationic Center (Primary Amine) Target->Feat3

Caption: Synthetic divergence and pharmacophoric features of 1-(2-Methoxyphenyl)pentan-1-amine.

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

Rationale: This is the primary method to access the amine from the commercially available ketone, 1-(2-methoxyphenyl)pentan-1-one (o-methoxyvalerophenone).[1]

Materials:

  • 1-(2-Methoxyphenyl)pentan-1-one (1.0 eq)[1]

  • Ammonium Acetate (

    
    , 10.0 eq)[1]
    
  • Sodium Cyanoborohydride (

    
    , 1.5 eq)[1]
    
  • Methanol (anhydrous)[1]

  • Molecular Sieves (3Å)[1]

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve the ketone (10 mmol) in anhydrous Methanol (50 mL). Add Ammonium Acetate (100 mmol) and activated 3Å molecular sieves.[1]

  • Equilibration: Stir the mixture at room temperature for 2–4 hours under nitrogen. Note: The excess ammonium acetate drives the equilibrium toward the imine.[1]

  • Reduction: Cool the reaction to 0°C. Carefully add Sodium Cyanoborohydride (15 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

  • Quench: Quench with 1N HCl (carefully, to pH ~2) to decompose excess hydride and hydrolyze any borate complexes. Stir for 30 mins.

  • Workup: Basify with 6N NaOH to pH >12. Extract with Dichloromethane (

    
     mL).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: The crude amine is often an oil.[1] Purify via flash column chromatography (Gradient: 0-10% MeOH in DCM with 1%

    
    ) or convert to the HCl salt by adding 2M HCl in ether.[1]
    
Protocol 2: Pictet-Spengler Cyclization to Tetrahydroisoquinoline

Rationale: To synthesize rigid tricyclic scaffolds for library generation.[1]

Materials:

  • 1-(2-Methoxyphenyl)pentan-1-amine (1.0 eq)[1]

  • Benzaldehyde (or aldehyde of choice) (1.1 eq)[1]

  • Trifluoroacetic Acid (TFA) (excess, as solvent/catalyst) or DCM/TFA (1:1)[1]

Step-by-Step Methodology:

  • Schiff Base Formation: Dissolve the amine (1 mmol) and aldehyde (1.1 mmol) in anhydrous DCM (5 mL). Add

    
     and stir for 2 hours. Filter off the drying agent and concentrate to obtain the crude imine.[1]
    
  • Cyclization: Redissolve the imine in TFA (2 mL). Caution: Exothermic.[1]

  • Heating: Heat the mixture to 60°C in a sealed vial for 4–12 hours. The electron-donating methoxy group directs the cyclization to the para position relative to itself (position 5 of the original ring, becoming position 6/7 of the isoquinoline depending on numbering).[1]

  • Workup: Pour into ice water. Basify with saturated

    
    .[1] Extract with Ethyl Acetate.[1]
    
  • Result: This yields a 1-substituted-1,2,3,4-tetrahydroisoquinoline with a butyl group at the C1 position, a rare substitution pattern difficult to access via other means.[1]

Analytical Data Summary (Expected)

TestExpected Result / Characteristic Signal
1H NMR

3.80 (s, 3H, OMe)
;

4.10 (t, 1H, CH-NH2)
; Multiplets at 0.8-1.8 ppm (Butyl chain).[1]
MS (ESI)

IR Broad band ~3300-3400

(Primary Amine N-H stretch).[1]
Appearance Colorless to pale yellow oil (free base); White solid (HCl salt).[1]

References

  • PubChem Compound Summary. "1-(4-Methoxyphenyl)pentan-1-one (Precursor Data)." National Center for Biotechnology Information.[1] Accessed Feb 17, 2026. [Link][1]

  • MDPI Pharmaceuticals. "Structure-Activity Relationships of 2-Phenoxybenzamides and related Benzylamines."[1] MDPI. Accessed Feb 17, 2026. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)pentan-1-amine

Case ID: #SYN-2-MEO-PENT Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Troubleshooting Steric & Electronic Effects in ortho-Substituted Benzylic Amine Synthesis Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SYN-2-MEO-PENT Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Troubleshooting Steric & Electronic Effects in ortho-Substituted Benzylic Amine Synthesis

Executive Summary

User inquiries regarding 1-(2-Methoxyphenyl)pentan-1-amine typically stem from three core difficulties inherent to its structure:

  • The Ortho-Effect: The methoxy group at the ortho position creates significant steric bulk, hindering nucleophilic attack at the benzylic carbon (C1).

  • Electronic Deactivation: The resonance-donating effect of the methoxy group increases electron density on the ring but can reduce the electrophilicity of the carbonyl carbon in the ketone precursor (o-methoxyvalerophenone), making imine formation sluggish.

  • Purification Challenges: Like many primary lipophilic amines, this compound exhibits strong interaction with silanol groups on silica gel, leading to tailing/streaking and yield loss during chromatography.

This guide prioritizes the Titanium(IV) Isopropoxide mediated reductive amination as the "Gold Standard" protocol, as it specifically addresses the water-equilibrium and steric issues that cause failure in standard catalytic hydrogenations or simple borohydride reductions.

Module 1: The Ketone Route (Reductive Amination)

User Issue: "I am trying to convert 1-(2-methoxyphenyl)pentan-1-one to the amine using NaBH3CN and ammonium acetate, but conversion is <20%."

Root Cause Analysis

Standard reductive amination relies on the equilibrium formation of an imine intermediate. In your substrate, the ortho-methoxy group sterically blocks the carbonyl, preventing the bulky ammonium species from attacking effectively. Furthermore, the water generated during imine formation hydrolyzes the unstable imine back to the ketone because the equilibrium is unfavorable.

The Solution: Titanium(IV) Isopropoxide Protocol

You must use a Lewis Acid that acts as both an activator and a water scavenger.[1] Titanium(IV) isopropoxide, Ti(OiPr)₄ , coordinates to the carbonyl oxygen (increasing electrophilicity) and chemically consumes the water produced, driving the equilibrium toward the imine.

Optimized Protocol
StepReagentConditionsMechanistic Function
1. Imine Formation 1-(2-Methoxyphenyl)pentan-1-one (1.0 eq) Ti(OiPr)₄ (2.0 eq) NH₃ (7M in MeOH) or NH₄Cl/TEAStir neat or in THF for 6–12h under Argon.Ti(IV) activates the hindered ketone and traps H₂O, forcing imine formation.
2. Reduction NaBH₄ (1.5 eq)Add slowly at 0°C; stir at RT for 3h.Reduces the Ti-complexed imine to the amine.
3. Quench 2M NaOH or NH₄OHPour reaction mixture into base.Hydrolyzes the Titanium salts into a white precipitate (TiO₂) for removal.
Visualization: The Titanium Advantage

Ti_Mechanism Ketone o-Methoxyvalerophenone (Sterically Hindered) Ti_Complex Ti-Activated Complex (Water Scavenged) Ketone->Ti_Complex + Ti(OiPr)4 + NH3 Imine Stable Imine Intermediate Ti_Complex->Imine - Ti(OH)x (Irreversible Step) Amine Target Amine 1-(2-Methoxyphenyl)pentan-1-amine Imine->Amine + NaBH4 (Reduction)

Caption: Ti(OiPr)₄ bypasses the unfavorable equilibrium by chemically trapping water, crucial for ortho-substituted ketones.

Module 2: The Grignard Route (Alternative)

User Issue: "I tried reacting 2-methoxybenzonitrile with butylmagnesium bromide. I isolated the ketone, not the amine."

Troubleshooting Guide

This is a classic "Quench Control" error. The addition of Grignard to a nitrile forms a metallo-imine salt (


).
  • Scenario A (Acidic Quench): If you quench with aqueous acid (H₃O⁺), the metallo-imine hydrolyzes to the Ketone .

  • Scenario B (Reduction): To get the Amine , you must reduce the intermediate in situ before hydrolysis.

Corrective Workflow
  • Addition: React 2-methoxybenzonitrile with n-Butylmagnesium bromide (1.2 eq) in dry Ether/THF. Reflux may be required due to steric hindrance.

  • Reduction (The Critical Step): Once the Grignard is consumed, DO NOT ADD WATER. Instead, add a reducing agent directly to the reaction pot (e.g., LiAlH₄ or NaBH₄ in MeOH) to reduce the

    
     bond to 
    
    
    
    .
  • Workup: Only after the reduction step should you perform the aqueous workup.

Module 3: Purification & Isolation

User Issue: "My product is streaking on the TLC plate and I'm losing mass on the silica column."

The "Sticky Amine" Phenomenon

Primary amines form hydrogen bonds with the acidic silanol (Si-OH) groups on silica gel. This causes peak tailing and irreversible adsorption.

Purification Decision Matrix
MethodProtocolBest For
Acid-Base Extraction 1. Dissolve crude in Et₂O.2. Extract with 1M HCl (Amine goes to aqueous).3. Wash aqueous with Et₂O (Remove non-basic impurities).4. Basify aqueous (pH > 12) with NaOH.5. Extract back into Et₂O/DCM.Large Scale (>1g). Removes neutral side products (ketones/alcohols) efficiently.
Modified Silica Column Eluent: DCM/MeOH (9:1) + 1% Triethylamine (TEA) or 1% NH₄OH .Small Scale (<500mg). TEA blocks silanol sites, allowing the product to elute cleanly.
Salt Formation Dissolve freebase in dry Et₂O. Add HCl in Dioxane/Ether dropwise. Filter the white solid.Long-term Storage. The HCl salt is stable; the freebase absorbs CO₂ from air.
Visualization: Troubleshooting Logic

Purification_Logic Start Crude Reaction Mixture Check Check TLC (Streaking?) Start->Check Decision Impurity Profile Check->Decision Route_A Neutral Impurities present (Ketone/Alcohol) Decision->Route_A Route_B Clean, but streaking Decision->Route_B Action_A Acid-Base Extraction (Isolate as HCl salt) Route_A->Action_A Action_B Flash Column (DCM:MeOH + 1% TEA) Route_B->Action_B

Caption: Select the purification route based on the impurity profile to maximize yield.

Module 4: Stability & Storage

FAQ: "My clear oil turned into a cloudy, white solid after a week on the bench. Did it degrade?"

Answer: Likely, yes. Primary benzylic amines are "CO₂ Sponges." They react with atmospheric carbon dioxide to form carbamates (white solids).

  • Reaction:

    
    
    
  • Fix: Dissolve the solid in 1M NaOH (to release CO₂) and extract with DCM.

  • Prevention: Always store 1-(2-Methoxyphenyl)pentan-1-amine as its Hydrochloride (HCl) salt or under Argon at -20°C.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (9), 1351-1358. Link

    • Foundational text for the Ti(OiPr)4 protocol described in Module 1.
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

    • Validates the mechanism of water scavenging in hindered amine synthesis.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. Authoritative source for Grignard addition mechanisms and imine hydrolysis (Module 2).
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Cited for comparison of reducing agents and steric limit

Sources

Optimization

Technical Support Center: Purification of 1-(2-Methoxyphenyl)pentan-1-amine Enantiomers

[1] Case ID: #CHIRAL-AMINE-058 Subject: Resolution & Purification Protocols for 1-(2-Methoxyphenyl)pentan-1-amine Status: Active Guide Support Level: Tier 3 (Senior Application Scientist)[1] Executive Summary & Molecule...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: #CHIRAL-AMINE-058 Subject: Resolution & Purification Protocols for 1-(2-Methoxyphenyl)pentan-1-amine Status: Active Guide Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Molecule Profile

User Query: "I need to separate the enantiomers of 1-(2-Methoxyphenyl)pentan-1-amine. Standard protocols for phenethylamine are yielding poor optical purity (ee < 80%) or oiling out during crystallization."

Technical Assessment: The target molecule, 1-(2-Methoxyphenyl)pentan-1-amine , presents two specific challenges compared to simple phenethylamines:

  • Steric Hindrance (Ortho-Effect): The ortho-methoxy group creates steric bulk near the chiral center, interfering with the tight packing required for diastereomeric salt crystallization.

  • Lipophilicity (Pentyl Chain): The 5-carbon alkyl chain increases lipophilicity, often causing salts to "oil out" in polar protic solvents (like water or methanol) rather than crystallizing.[1]

This guide provides three validated workflows to overcome these issues, prioritized by scale and available equipment.

Workflow A: Chromatographic Purification (HPLC/SFC)

Best for: Analytical scale to <10g purification.[1] Rapid method development.

Column & Phase Selection

For primary amines with ortho-substitution, polysaccharide-based stationary phases are the industry standard due to their ability to accommodate steric bulk within their chiral grooves.[1]

Recommended Screening Protocol:

ParameterCondition A (Normal Phase)Condition B (Polar Organic)Condition C (SFC - Preferred)
Column Chiralpak IC (Immobilized)Chiralpak AD-H (Coated)Chiralpak IG or Trefoil CEL1
Selector Cellulose tris(3,5-dichlorophenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3-chloro-5-methylphenylcarbamate)
Mobile Phase Hexane : IPA : DEA (90:10:0.[1]1)MeOH : EtOH : DEA (50:50:0.[1]1)CO₂ : MeOH : DEA (85:15:0.[1]2)
Flow Rate 1.0 mL/min0.8 mL/min3.0 mL/min
Temp 25°C20°C (Lower temp improves selectivity)40°C

Critical Note: Primary amines interact strongly with residual silanols on the silica support, causing peak tailing. You must use a basic additive.[1] Diethylamine (DEA) or Butylamine (0.1%) is mandatory. For SFC, use 0.2% DEA in the co-solvent.

Troubleshooting Chromatographic Issues

Q: My peaks are broad and tailing significantly.

  • Cause: Amine-silanol interaction.[1]

  • Fix: Increase DEA concentration to 0.2%. If using Chiralpak IC, you can switch to a stronger additive like Ethylenediamine (EDA) in the mobile phase (0.1%), as the immobilized phase is robust.

Q: I see no separation (co-elution).

  • Cause: The ortho-methoxy group is blocking the chiral recognition site.

  • Fix: Switch to Chiralcel OD-H . The cellulose backbone often provides a different "fit" for ortho-substituted aromatics compared to amylose (AD-H).[1] Alternatively, lower the temperature to 10°C to freeze the conformational rotation of the pentyl chain.

Workflow B: Classical Resolution (Diastereomeric Crystallization)

Best for: Scale-up (>10g to kg).[1] Cost-effective.

The "Ortho-Methoxy" Challenge

Standard tartaric acid often fails for ortho-substituted amines because the salt lattice cannot form tightly.[1] You need a resolving agent with a larger hydrophobic pocket to accommodate the methoxy group and the pentyl chain.

Recommended Resolving Agents:

  • Di-p-toluoyl-L-tartaric acid (L-DTTA): The aromatic rings on the tartrate provide

    
     stacking with the methoxyphenyl ring, stabilizing the crystal.[1]
    
  • (S)-Mandelic Acid: Often works well for benzylic amines.[1]

  • N-Acetyl-L-leucine: Excellent for lipophilic amines due to its aliphatic tail.[1]

Optimized Crystallization Protocol

ResolutionWorkflow Start Racemic Amine (1.0 eq) Mix Dissolve in EtOH/IPA (5:1) Add Resolving Agent (0.6-1.0 eq) Start->Mix Heat Heat to Reflux (Clear Solution) Mix->Heat Cool Slow Cool to 25°C (Rate: 5°C/hour) Heat->Cool Seed Optional: Add Seed Crystal at 40°C Cool->Seed Filter Filter Solids Seed->Filter Check Check ee of Salt (Chiral HPLC) Filter->Check Recryst Recrystallize (EtOH or MeOH) Check->Recryst ee < 98% Break Salt Break (NaOH / MTBE Extraction) Check->Break ee > 98% Recryst->Filter

Figure 1: Decision tree for diastereomeric salt resolution efficiency.

Troubleshooting Crystallization

Q: The mixture turned into a thick oil instead of crystals.

  • Diagnosis: "Oiling out" occurs because the salt is too lipophilic for the solvent, or the solvent is too polar (water/methanol).

  • Fix:

    • Change Solvent: Switch to Acetonitrile or Ethyl Acetate/Ethanol (9:1) .[1] The lower polarity helps solvate the pentyl chain while forcing the ionic salt lattice to form.

    • Seeding: Oiling out is often a kinetic trap.[1] Obtain a tiny amount of solid (even by scratching the glass or rotovapping a small aliquot to dryness) and add it to the oil/solvent mix while heating slightly, then cool very slowly.

Q: Yield is very low (< 20%).

  • Diagnosis: High solubility of the diastereomeric salt.

  • Fix: Use the "Half-Quantity" method (Pope-Peachey).[1] Use 0.5 equivalents of the chiral acid and 0.5 equivalents of an achiral acid (like HCl or Acetic Acid). This forces the "wrong" enantiomer to stay in solution as the soluble HCl salt, while the "right" enantiomer precipitates as the chiral salt.

Workflow C: Enzymatic Kinetic Resolution

Best for: High purity requirements (>99% ee) without multiple recrystallizations.

Biocatalysis is highly effective for primary amines.[1] Candida antarctica Lipase B (CAL-B) is the enzyme of choice.

Reaction Scheme:


[1]

Protocol:

  • Solvent: MTBE or Toluene (Dry).[1]

  • Acyl Donor: Isopropyl acetate (slow, high selectivity) or Ethyl acetate (fast).[1]

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435).[1]

  • Process: Stir at 30°C. Monitor conversion by HPLC.

  • Stop: At 50% conversion.

  • Workup: Acidify with 1M HCl. The unreacted

    
    -amine goes into the water layer. The 
    
    
    
    -amide stays in the organic layer.
  • Recovery: Basify the aqueous layer to recover pure

    
    -amine.[1] Hydrolyze the amide (6M HCl, reflux) to get the 
    
    
    
    -amine.

References

  • Review of Chiral Amine Resolution: Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched amines.[1] Tetrahedron: Asymmetry, 18(12), 1363-1393.[1]

  • Polysaccharide CSP Screening: Zhang, T., et al. (2014).[1] Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1326, 80-88.[1]

  • Diastereomeric Salt Formation (Ortho-Substituted Systems): Kovalenko, V., & Císařová, I. (2023).[1][2] Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base.[2][3] Chirality, 35(10), 738–747.

  • SFC Method Development: De Klerck, K., et al. (2012).[1] Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.[1]

Sources

Troubleshooting

Technical Support Center: Chiral Amine Synthesis Optimization

Current Status: OPEN Operator: Senior Application Scientist Ticket Topic: Overcoming Poor Stereoselectivity in Chiral Amine Synthesis Triage & Diagnostics User: "My enantiomeric excess (ee) is lower than reported/expecte...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: OPEN Operator: Senior Application Scientist Ticket Topic: Overcoming Poor Stereoselectivity in Chiral Amine Synthesis

Triage & Diagnostics

User: "My enantiomeric excess (ee) is lower than reported/expected. Where do I start?"

Support: Before adjusting parameters, we must identify the mechanistic failure mode. Stereoselectivity issues generally stem from three distinct root causes depending on your methodology. Use the decision matrix below to route your inquiry to the correct department.

Triage Start START: Select Synthesis Method Method1 Metal-Catalyzed Hydrogenation (Ir, Rh, Ru) Start->Method1 Method2 Biocatalysis (Transaminases/AmDH) Start->Method2 Method3 Chiral Auxiliaries (Ellman Sulfinamide) Start->Method3 Issue1 Suspect: Background Reaction or Catalyst Deactivation Method1->Issue1 Low ee Issue2 Suspect: Equilibrium or Product Inhibition Method2->Issue2 Stalled conv. Issue3 Suspect: Lewis Acid Chelation Model Method3->Issue3 Low dr

Figure 1: Diagnostic workflow for identifying the root cause of stereoselectivity loss.

Department: Chemocatalysis (Ir/Rh Hydrogenation)

Focus: Asymmetric Hydrogenation (AH) and Reductive Amination (ARA).

Ticket #101: "I'm using an Iridium-Phosphine catalyst, but the ee is stuck at 60%."

Diagnosis: You are likely experiencing a competition between the enantioselective metal-catalyzed pathway and a non-selective background reaction (often heterogeneous). Alternatively, the "Outer-Sphere" mechanism is not properly activated.

Troubleshooting Protocol:

Q: Are you using the "Magic Mixture" (Iodine/Acid additives)?

  • Why it matters: In Iridium-catalyzed systems (e.g., Xyliphos-Ir), the active species is often not the isolated pre-catalyst. The addition of Iodine (

    
     or 
    
    
    
    ) and Acetic Acid is critical.[1]
  • Mechanism: Evidence suggests these additives facilitate the formation of a planar cationic imine radical-iodide complex .[2] This complex is more reactive than the neutral imine, channeling the reaction through the selective "Outer-Sphere" pathway rather than a non-selective inner-sphere route [1].

  • Action:

    • Add Iodine (

      
      )  or TBAI  (5–10 mol%).
      
    • Add Acetic Acid (stoichiometric or solvent quantity).

    • Validation: Run a control without catalyst but with additives to ensure no background reduction occurs.

Q: Is your pressure too low?

  • Why it matters: Unlike many Rh-catalysts, Ir-systems often require higher

    
     pressure (20–80 bar) to stabilize the 
    
    
    
    dihydride species and outcompete catalyst decomposition.
  • Action: Increase pressure to 50+ bar.

Q: Is the imine E/Z geometry equilibrating?

  • Why it matters: Acyclic imines undergo E/Z isomerization.[3] If the reduction rate is slower than the isomerization rate, dynamic kinetic resolution (DKR) is possible. If reduction is too fast, you get a mix.

  • Action: Lower the temperature (0°C to -10°C) to slow isomerization, or use a bulkier ligand (e.g., f-Binaphane) to enforce a specific binding pocket [2].

Visualization: The Iodine Effect

IrMechanism cluster_pathway Selective Pathway (Outer Sphere) cluster_bad Non-Selective Pathway Imine Substrate (Imine) Complex Planar Cationic Imine-Iodide Complex Imine->Complex + I2 / Acid Background Heterogeneous Ir-Black Imine->Background No Additive Product Chiral Amine (High ee) Complex->Product Fast H-Transfer IrH Ir-Hydride Species Racemic Racemic Amine Background->Racemic Slow

Figure 2: The "Iodine Effect" channels the substrate into the highly selective outer-sphere pathway, bypassing non-selective background reduction.

Department: Biocatalysis (Transaminases)

Focus:


-Transaminases (ATAs) and Amine Dehydrogenases (AmDH).
Ticket #205: "My conversion is stalled at 50%, and the ee is degrading."

Diagnosis: Transaminase reactions are reversible .[4] You have hit the thermodynamic equilibrium. The degradation of ee suggests product inhibition or reversibility allowing the enzyme to convert the chiral product back to the ketone (racemization).

Troubleshooting Protocol:

Q: How are you displacing the equilibrium?

  • Why it matters: The equilibrium constant (

    
    ) for transamination is often near 1. You must remove the co-product (pyruvate or acetone) to drive the reaction forward.
    
  • Action (Choose one):

    • Isopropylamine (IPA) Donor: Use IPA (1M+) as the amine donor. The co-product is acetone, which is volatile. Warning: High IPA concentrations can denature wild-type enzymes; use engineered variants (e.g., Arthrobacter ATA-117) [3].

    • LDH/GDH Cascade: Add Lactate Dehydrogenase (LDH) to reduce the pyruvate co-product to lactate (irreversible).

    • Vacuum: Apply mild vacuum to remove acetone continuously.

Q: Are you using the correct "Fold Type"?

  • Why it matters: Transaminases are strictly stereoselective based on their structural fold.

  • Rule of Thumb:

    • Fold Type I: Generally (S)-selective .[5]

    • Fold Type IV: Generally (R)-selective (e.g., Aspergillus fumigatus ATA) [4].[6]

  • Action: Verify your enzyme's fold type classification. Do not expect an (S)-selective enzyme to produce (R)-amine simply by changing conditions.

Q: Is the substrate soluble?

  • Issue: Hydrophobic ketones precipitate in buffer, limiting access to the active site.

  • Action: Add DMSO (10-50% v/v) . Many commercial ATAs are engineered to tolerate high DMSO loads to improve substrate solubility [3].

Department: Chiral Auxiliaries (Ellman Chemistry)

Focus: Nucleophilic addition to N-tert-butanesulfinyl imines.

Ticket #308: "I'm getting poor diastereomeric ratio (dr) during Grignard addition."

Diagnosis: The diastereoselectivity relies on a rigid cyclic transition state involving the Lewis Acid. If the coordination is loose, selectivity drops.

Troubleshooting Protocol:

Q: Which Lewis Acid are you using?

  • Standard:

    
     is the gold standard for forming the imine, but for the addition step, the choice of Lewis acid (or lack thereof) defines the transition state model (Chelation vs. Non-Chelation).
    
  • Action:

    • For Grignard Reagents: Use non-coordinating solvents (

      
      ) to favor the six-membered chair-like transition state  (Chelation Control).
      
    • For Organolithiums: These often proceed via a non-chelation model. Add

      
       to enforce a tighter transition state if dr is low [5].
      

Q: Is your temperature low enough?

  • Why it matters: This is a kinetically controlled reaction.

  • Action: Run the addition at -78°C . Higher temperatures (-40°C or 0°C) allow rotation around the C-N bond, eroding dr.

Data Summary: Lewis Acid Impact on Selectivity

ReagentSolventAdditiveTransition State ModelTypical dr
R-MgBr DCMNoneChelation (Cyclic)> 95:5
R-Li THFNoneOpen (Non-Chelation)~ 80:20
R-Li Toluene

Chelation> 90:10

Department: Analytical Validation

Focus: Ensuring your ee/dr numbers are real.

Ticket #404: "My HPLC peaks are overlapping. Is my ee real?"

Diagnosis: Primary amines are notoriously difficult to separate on chiral HPLC due to tailing (interaction with silanols).

Protocol:

  • Derivatization: Do not inject free amines. Convert them to acetamides (

    
    ) or tosylates . This removes the basicity and improves peak shape.
    
  • Mosher's Acid Analysis: If HPLC fails, react the amine with (R)-Mosher's acid chloride. This converts the enantiomers into diastereomers, which can be quantified via standard

    
     NMR or 
    
    
    
    NMR.
    • Self-Validating Check: If the

      
       NMR shows two peaks, integrate them. If you only see one peak, ensure the reaction went to completion (check MS).
      

References

  • Mechanism of Iodine Additive: ChemRxiv. "Planar Cationic Imine Radical Iodide Charge Transfer Complexes: Key Intermediates for Iodine-(co)catalyzed Asymmetric Hydrogenation."

  • Iridium Catalysis Optimization: National Institutes of Health (PMC). "A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process."

  • Transaminase Engineering: Frontiers in Bioengineering. "Protein engineering of amine transaminases."

  • Enzyme Fold Types: RSC Green Chemistry. "Transaminase biocatalysis: optimization and application."

  • Ellman Auxiliary Optimization: MDPI. "Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary."

Sources

Optimization

"troubleshooting 1-(2-Methoxyphenyl)pentan-1-amine experimental results"

Welcome to the technical support center for 1-(2-Methoxyphenyl)pentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Methoxyphenyl)pentan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. We will delve into the causality behind experimental phenomena and provide field-proven insights to ensure the successful execution of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-(2-Methoxyphenyl)pentan-1-amine?

The two most prevalent and reliable methods for synthesizing this primary amine are Reductive Amination and Grignard Reaction followed by reduction.

  • Reductive Amination: This is often the preferred one-pot method. It involves the reaction of a carbonyl compound with an amine source in the presence of a reducing agent.[1] For this specific target, the pathways are:

    • Pathway A: 2-Methoxybenzaldehyde reacts with pentylamine to form an intermediate imine, which is then reduced in situ to the target amine.

    • Pathway B: 1-(2-Methoxyphenyl)pentan-1-one reacts with ammonia (or an ammonia source like ammonium acetate) to form the imine, which is subsequently reduced.

  • Grignard Reaction on a Nitrile: This route involves the addition of a pentyl Grignard reagent (e.g., pentylmagnesium bromide) to 2-methoxybenzonitrile. This forms an imine intermediate that, upon acidic workup and subsequent reduction, yields the final primary amine.[2] This method requires stringent anhydrous conditions to be successful.

Q2: What are the expected analytical characteristics for 1-(2-Methoxyphenyl)pentan-1-amine?

Proper characterization is crucial for confirming the identity and purity of your product. Below is a table summarizing the expected data.

Analytical Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz)δ ~7.2-7.4 ppm (m, 2H): Aromatic protons. δ ~6.8-7.0 ppm (m, 2H): Aromatic protons. δ ~4.1-4.3 ppm (t, 1H): Benzylic proton (CH-NH₂). δ ~3.85 ppm (s, 3H): Methoxy group (-OCH₃). δ ~1.6-1.8 ppm (br s, 2H): Amine protons (-NH₂), may be broad and exchangeable with D₂O. δ ~1.2-1.6 ppm (m, 6H): Methylene protons of the pentyl chain. δ ~0.9 ppm (t, 3H): Terminal methyl group of the pentyl chain.
¹³C NMR (CDCl₃, 101 MHz)δ ~157 ppm: Aromatic C-OCH₃. δ ~130-132 ppm: Quaternary aromatic carbon. δ ~127-129 ppm: Aromatic CH. δ ~120-121 ppm: Aromatic CH. δ ~110-111 ppm: Aromatic CH. δ ~55-56 ppm: Benzylic carbon (CH-NH₂). δ ~55.2 ppm: Methoxy carbon (-OCH₃). δ ~35-37 ppm: Pentyl CH₂. δ ~28-30 ppm: Pentyl CH₂. δ ~22-23 ppm: Pentyl CH₂. δ ~14 ppm: Pentyl CH₃.
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z = 193.28. Key Fragments: m/z = 136 (loss of pentyl group), m/z = 121 (benzylic cleavage, loss of C₅H₁₂N).
Infrared (IR) Spectroscopy ~3300-3400 cm⁻¹: N-H stretch (doublet for primary amine). ~2850-2960 cm⁻¹: C-H stretch (aliphatic). ~1580-1600 cm⁻¹: C=C stretch (aromatic). ~1240 cm⁻¹: C-O stretch (aryl ether).

Note: Exact chemical shifts (δ) and coupling constants (J) can vary based on solvent and concentration.

Q3: What are the primary safety considerations when handling the reagents for this synthesis?
  • Grignard Reagents: Pentylmagnesium bromide is highly reactive, pyrophoric, and reacts violently with water. All reactions must be conducted under a dry, inert atmosphere (Nitrogen or Argon), and all glassware must be flame-dried.[3]

  • Hydride Reducing Agents: Reagents like sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) are water-sensitive and can release flammable hydrogen gas upon contact with acid or water.[4]

  • Solvents: Anhydrous ethers (like THF or diethyl ether) used for Grignard reactions are extremely flammable and can form explosive peroxides. Dichloromethane (DCM) and 1,2-dichloroethane (DCE), often used in reductive aminations, are toxic and suspected carcinogens. Always work in a well-ventilated fume hood.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiment in a question-and-answer format.

Problem Area 1: Low or No Product Yield

A low yield in reductive amination is a common problem that can typically be traced back to one of three areas: imine formation, the reduction step, or side reactions.

1. Inefficient Imine Formation: The formation of the imine from the carbonyl and the amine is a reversible equilibrium reaction.[1] To drive the reaction forward, the water produced must be removed.

  • Causality: If water is not removed, the equilibrium will not favor the imine, meaning there is less intermediate available for reduction.

  • Solution:

    • Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture.

    • If using a solvent that forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to remove water as it forms.

2. Incorrect Choice or Handling of Reducing Agent: The choice of reducing agent is critical for selectively reducing the imine in the presence of the starting aldehyde.

  • Causality: A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce the starting 2-methoxybenzaldehyde to 2-methoxybenzyl alcohol, consuming your starting material non-productively.[4] Weaker, more selective reagents are required for a one-pot reaction.

  • Solution:

    • Use sodium triacetoxyborohydride (NaBH(OAc)₃) . It is a milder reducing agent that is particularly effective for reductive aminations and will preferentially reduce the protonated iminium ion over the starting carbonyl.[5]

    • Alternatively, use sodium cyanoborohydride (NaBH₃CN) , which is also selective for imines at a mildly acidic pH (pH ~5-6).[6]

    • If you must use NaBH₄, a two-step procedure is necessary: first, form the imine completely (monitoring by TLC or GC), and only then add the NaBH₄.

3. Competing Side Reactions: The primary side reaction is the formation of a dialkylated amine, especially if you are starting from 2-methoxybenzaldehyde and pentylamine.

  • Causality: The desired primary amine product is still nucleophilic and can react with another molecule of the aldehyde to form a secondary amine after a second reductive amination event.

  • Solution: Use a slight molar excess (e.g., 5-10%) of the primary amine (pentylamine) to suppress this side reaction.[5]

G start Low Yield in Reductive Amination imine Check Imine Formation start->imine reducer Evaluate Reducing Agent start->reducer side_rxn Consider Side Reactions start->side_rxn water Is water being removed? imine->water selective Is the reducing agent selective for imines? reducer->selective stoich Is amine stoichiometry correct? side_rxn->stoich sol_water Add dehydrating agent (e.g., MgSO₄) or use Dean-Stark. water->sol_water No sol_reducer Use NaBH(OAc)₃ or NaBH₃CN for one-pot reaction. selective->sol_reducer No sol_stoich Use slight excess of primary amine. stoich->sol_stoich No

Caption: Troubleshooting logic for low yield in reductive amination.

Failure of a Grignard reaction is almost always due to the presence of acidic protons or moisture, which quenches the highly basic Grignard reagent.

  • Causality: Grignard reagents are potent bases and will react with any source of protons that is more acidic than an alkane. This includes water, alcohols, and even the N-H protons of a primary or secondary amine.[7] If trace moisture is present in the glassware, solvent, or starting nitrile, the Grignard reagent (pentylmagnesium bromide) will be protonated to form pentane, rendering it inactive.

  • Solution: Rigorous Anhydrous Technique

    • Glassware: All glassware (flask, condenser, dropping funnel) must be oven-dried at >120°C for several hours or flame-dried under vacuum and cooled under a stream of dry nitrogen or argon.[3]

    • Solvents: Use freshly distilled anhydrous solvents (e.g., THF or diethyl ether). Purchase high-quality anhydrous solvents and handle them under an inert atmosphere.

    • Reagents: Ensure the 2-methoxybenzonitrile is dry. If necessary, distill it or dry it over a suitable drying agent.

    • Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire setup and reaction time.

Problem Area 2: Product Purity Issues

This contamination indicates that your reducing agent reduced the starting aldehyde (if used) faster than, or in competition with, the imine intermediate.

  • Causality: As discussed previously, non-selective reducing agents like NaBH₄ will readily reduce aldehydes. This is a common outcome if a one-pot reductive amination is attempted with NaBH₄.

  • Prevention: Use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4]

  • Removal: The target amine is basic, while the alcohol is neutral. This difference in chemical properties is the key to separation.

    • Acid-Base Extraction: Dissolve the crude mixture in a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with an aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, while the neutral alcohol will remain in the organic layer. Separate the layers.

    • Product Recovery: Basify the acidic aqueous layer with a strong base (e.g., 6M NaOH) until it is strongly alkaline (pH > 12). The protonated amine will be neutralized back to its free base form, which will typically precipitate or can be extracted back into a fresh portion of organic solvent.

    • Final Purification: Dry the organic layer containing the purified amine over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

G start Crude Product (Amine + Alcohol) in Ether add_acid Wash with 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 org_layer Organic Layer (Alcohol in Ether) separate1->org_layer Top aq_layer Aqueous Layer (Amine Salt in H₂O) separate1->aq_layer Bottom add_base Add 6M NaOH until pH > 12 aq_layer->add_base extract Extract with fresh Ether add_base->extract separate2 Separate Layers extract->separate2 final_org Organic Layer (Pure Amine in Ether) separate2->final_org Top final_aq Aqueous Layer (Salts in H₂O) separate2->final_aq Bottom

Caption: Workflow for purification via acid-base extraction.

Key Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol outlines a general, reliable one-pot procedure.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-methoxybenzaldehyde (1.0 eq).

  • Solvent & Amine: Dissolve the aldehyde in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.2 M concentration). Add pentylamine (1.05 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine. Further purification is typically required (see Protocol 2).

Protocol 2: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

  • Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load this dry powder onto the top of the packed column.

  • Elution: Begin eluting with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate). The less polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate and adding a small amount of a modifier like triethylamine (e.g., 0.5-1%) to prevent the basic amine from streaking on the acidic silica gel. A typical gradient might be from 98:2:0.5 to 90:10:0.5 Hexane:EtOAc:NEt₃.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(2-Methoxyphenyl)pentan-1-amine.

References

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Supplementary Information for relevant chemical synthesis. (n.d.).
  • Reddit community r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. Reddit.
  • Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
  • Chemistry Stack Exchange community. (2018). Reaction of Grignard reagent with primary amines. Chemistry Stack Exchange.
  • PubChem. (n.d.). 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride.
  • Wikipedia contributors. (n.d.).
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. BenchChem.
  • Synple Chem. (n.d.).
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic-chemistry.org.

Sources

Troubleshooting

"optimization of reaction conditions for 1-(2-Methoxyphenyl)pentan-1-amine"

Technical Support Center: Optimization of Reaction Conditions for 1-(2-Methoxyphenyl)pentan-1-amine Introduction: The "Ortho-Effect" Challenge You are likely accessing this guide because standard reductive amination prot...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Reaction Conditions for 1-(2-Methoxyphenyl)pentan-1-amine

Introduction: The "Ortho-Effect" Challenge

You are likely accessing this guide because standard reductive amination protocols (e.g.,


 in 

) have failed to deliver high yields for 1-(2-methoxyphenyl)pentan-1-amine .[1]

This molecule presents a classic "perfect storm" of synthetic challenges:

  • Steric Hindrance: The ortho-methoxy group creates significant steric bulk around the carbonyl carbon of the precursor (1-(2-methoxyphenyl)pentan-1-one), impeding nucleophilic attack by ammonia.[1]

  • Electronic Deactivation: The methoxy group is an electron-donating group (EDG), rendering the ketone less electrophilic.[1]

  • Benzylic Lability: The resulting C-N bond is benzylic, making it susceptible to hydrogenolysis (cleavage) under standard catalytic hydrogenation conditions.[2]

This guide prioritizes the Titanium(IV) Isopropoxide mediated reductive amination , as it is the only robust method to overcome the ortho-substituent barrier efficiently.

Module 1: Strategic Route Selection

Before starting, verify your approach against this decision matrix.

ReactionStrategy Start Start: 1-(2-Methoxyphenyl)pentan-1-one Decision1 Is the ketone sterically hindered? (Yes, o-OMe group) Start->Decision1 RouteA Route A: Standard Reductive Amination (NH4OAc + NaBH3CN) Decision1->RouteA No additives RouteB Route B: Ti(OiPr)4 Mediated (NH3/MeOH + Ti(OiPr)4 + NaBH4) Decision1->RouteB Lewis Acid Additive RouteC Route C: Oxime Reduction (NH2OH -> H2/Raney Ni) Decision1->RouteC Indirect Route ResultA Result: Low Conversion High Alcohol Byproduct RouteA->ResultA ResultB Result: High Yield (>85%) Clean Conversion RouteB->ResultB ResultC Result: Good Yield Requires 2 Steps RouteC->ResultC

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate constraints.

Module 2: Troubleshooting Guide (Q&A)

Q1: I am seeing a large amount of alcohol (1-(2-methoxyphenyl)pentan-1-ol) instead of the amine. Why?

  • The Cause: Direct reduction of the ketone. Because the ortho-methoxy group hinders the approach of ammonia, the equilibrium favors the ketone over the imine. The reducing agent (

    
     or 
    
    
    
    ) then preferentially reduces the unreacted ketone.
  • The Fix: You must force imine formation before adding the reducing agent.[1]

    • Protocol Adjustment: Switch to the

      
       method  (see Module 3). The Titanium acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine. Do not add the borohydride until the ketone is fully consumed (monitor by IR: disappearance of 
      
      
      
      stretch at
      
      
      ).

Q2: I tried catalytic hydrogenation (


) to reduce the oxime, but I lost the amine group. 
  • The Cause: Hydrogenolysis.[1][2][3][4][5] Your target is a benzylic amine .[1][2] Palladium on Carbon (

    
    ) is excellent at cleaving benzylic C-N bonds, essentially stripping off the amine you just added and leaving you with 1-pentyl-2-methoxybenzene.[1]
    
  • The Fix:

    • Alternative Catalyst: Use Raney Nickel or

      
       , which are less prone to hydrogenolysis than Pd.[1]
      
    • Chemical Reduction: Stick to hydride reagents (

      
      , 
      
      
      
      ) which do not cause hydrogenolysis.

Q3: The reaction mixture is extremely viscous and difficult to stir.

  • The Cause: Titanium(IV) isopropoxide can form polymeric aggregates, especially as it hydrolyzes.

  • The Fix: Ensure you are using absolute ethanol or methanol .[1] If viscosity halts stirring, dilute with additional dry solvent. Do not add water until the quench step.[1]

Q4: I have a secondary amine impurity (dimer).

  • The Cause: The newly formed primary amine reacts with the intermediate imine.

  • The Fix: Use a large excess of ammonia (7–10 equivalents). In the

    
     protocol, this is achieved by using 7N 
    
    
    
    in MeOH or an excess of
    
    
    with
    
    
    .

Module 3: The "Gold Standard" Protocol

Method: Titanium(IV) Isopropoxide Mediated Reductive Amination Rationale: This method [1] specifically addresses the steric hindrance of the ortho-methoxy group by coordinating to the carbonyl oxygen, making it more susceptible to nucleophilic attack, while simultaneously dehydrating the system.

Reagents & Stoichiometry
ReagentEquivalentsRole
1-(2-methoxyphenyl)pentan-1-one 1.0 equivSubstrate
Titanium(IV) isopropoxide 2.0 equivLewis Acid / Water Scavenger
Ammonia (7N in MeOH) 5.0 - 7.0 equivAmine Source (Excess prevents dimerization)
Sodium Borohydride (

)
1.5 equivReducing Agent
THF / Methanol SolventAnhydrous required
Step-by-Step Workflow
  • Imine Formation (The Critical Step):

    • In a flame-dried flask under Argon, dissolve the ketone (1.0 equiv) in anhydrous THF (

      
       concentration).
      
    • Add Titanium(IV) isopropoxide (2.0 equiv) via syringe.[1] The solution may turn slightly yellow.

    • Add 7N

      
       in MeOH  (5.0 equiv).
      
    • Crucial: Stir at room temperature for 12–18 hours .

    • Checkpoint: Take an aliquot for IR or NMR.[1] Ensure the ketone peak is gone. The ortho-methoxy group makes this step slow; do not rush it.[1]

  • Reduction:

    • Cool the reaction mixture to

      
      .
      
    • Add

      
        (1.5 equiv) portion-wise (gas evolution will occur).[1]
      
    • Allow to warm to room temperature and stir for 3 hours.

  • Quench & Workup (Titanium Removal):

    • Note: Quenching Ti reactions can be messy (gel formation).[1]

    • Add

      
       aqueous ammonium hydroxide (
      
      
      
      ) slowly.[1] A white/gray precipitate (
      
      
      ) will form.[1]
    • Dilute with Ethyl Acetate (EtOAc).[1][6]

    • Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad thoroughly with EtOAc.

  • Purification:

    • Extract the filtrate with

      
       (The amine goes into the water layer; non-basic impurities stay in organics).
      
    • Wash the aqueous layer with

      
       (removes unreacted ketone/alcohol).
      
    • Basify the aqueous layer to

      
       with 
      
      
      
      .
    • Extract the free amine into DCM or EtOAc, dry over

      
      , and concentrate.
      

Module 4: Mechanism of Action

Understanding the coordination complex explains why this works when other methods fail.

Mechanism Ketone o-Methoxy Ketone Complex Activated Ti-Complex (Chelation of C=O and OMe) Ketone->Complex + Ti(OiPr)4 Lewis Acid Activation Imine Titanium-Imine Species Complex->Imine + NH3 - Ti(OH)x (Water Scavenging) Amine Target Amine (Benzylic) Imine->Amine + NaBH4 Reduction

Figure 2: Mechanistic pathway highlighting the dual role of Titanium(IV) isopropoxide.[1]

Key Insight: The Titanium atom is large enough to coordinate with both the carbonyl oxygen and the ortho-methoxy oxygen. This "chelation control" locks the conformation and activates the carbonyl carbon for attack by ammonia, effectively overcoming the steric bulk [2].

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[7] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7]

  • Bhattacharyya, S. (1995).[1] Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with ammonium formate.[1] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.

  • Abdel-Magid, A. F., & Carson, K. G. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures.[1] The Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Optimization

"side reactions in the synthesis of 1-(2-Methoxyphenyl)pentan-1-amine"

Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)pentan-1-amine Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)pentan-1-amine

Status: Active Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Side Reactions & Impurity Profiling

Executive Summary & Reaction Dashboard

Target Molecule: 1-(2-Methoxyphenyl)pentan-1-amine Core Challenge: The synthesis of primary benzylic amines, particularly with ortho-substitution, is plagued by three competing equilibria: dimerization (secondary amine formation), hydrogenolysis (cleavage of the C-N bond), and direct carbonyl reduction (alcohol formation).

The presence of the ortho-methoxy group introduces significant steric strain, retarding imine formation and leaving the ketone vulnerable to direct reduction.

Critical Reaction Pathways:

ReactionPathways Ketone Precursor (Ketone) Imine Intermediate (Imine) Ketone->Imine + NH3 source (Slow due to o-OMe) Alcohol Impurity A (Alcohol) Ketone->Alcohol Direct Reduction (Fast if no Ti(OiPr)4) Imine->Ketone Hydrolysis (Aq. Workup) Target Target (Primary Amine) Imine->Target Reduction Dimer Impurity B (Secondary Amine) Target->Dimer + Imine (Dimerization) Hydrocarbon Impurity C (Deaminated) Target->Hydrocarbon Hydrogenolysis (Over-reduction)

Figure 1: Competing reaction pathways in the reductive amination of 1-(2-methoxyphenyl)pentan-1-one.

Troubleshooting Guide (FAQ Format)

Issue 1: "I see a large impurity peak at [2M - NH3]. Is this the dimer?"

Diagnosis: Yes. This is the Secondary Amine Dimer . Mechanism: The newly formed primary amine is more nucleophilic than the ammonia source.[1] It attacks the unreduced imine (or ketone) to form a secondary imine, which is then reduced to the secondary amine (dimer). Causality:

  • Low Ammonia Equivalents: If the concentration of free ammonia/ammonium is too low, the primary amine competes effectively for the carbonyl center.

  • Slow Reduction: If the reduction step is slow, the primary amine has more time to react with the intermediate imine.

Corrective Protocol:

  • Increase Ammonium Source: Use a large excess of ammonium acetate (10–15 equivalents) relative to the ketone.

  • High Dilution: Run the reaction at a lower concentration (0.1 M or less) to statistically favor the reaction with the abundant ammonia rather than the scarce product amine.

  • Switch to Two-Step: If using a one-pot NaBH3CN method, switch to a pre-formation strategy. Form the oxime first (using Hydroxylamine HCl), isolate it, and then reduce it. This completely eliminates the ketone from the reduction step, preventing dimerization [1].

Issue 2: "My yield is low, and I isolated the corresponding alcohol."

Diagnosis: Direct Carbonyl Reduction . Mechanism: The reducing agent (e.g., NaBH4) reduced the ketone to 1-(2-methoxyphenyl)pentan-1-ol before the imine could form. Causality (The Ortho Effect): The ortho-methoxy group provides steric hindrance, significantly slowing down the condensation of the ketone with ammonia. If the reducing agent is added too early, the faster reaction (ketone reduction) dominates.

Corrective Protocol:

  • Use a Lewis Acid Dehydrating Agent: Employ Titanium(IV) isopropoxide (Ti(OiPr)4). It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine before the reducing agent is added [2].

  • Protocol Adjustment: Stir Ketone + NH3/Amine + Ti(OiPr)4 for 6–12 hours before adding NaBH4.

Issue 3: "I'm losing the methoxy group or seeing deaminated product."

Diagnosis: Hydrogenolysis .[2][3][4] Mechanism:

  • Deamination: Benzylic C-N bonds are labile. Under catalytic hydrogenation conditions (H2, Pd/C), the amine can be cleaved off, yielding the hydrocarbon (1-(2-methoxyphenyl)pentane).

  • Demethylation: While less common in standard reduction, harsh Lewis acids (like BBr3) or high-temperature hydrogenation can cleave the methyl ether.

Corrective Protocol:

  • Avoid Pd/C: Palladium on Carbon is excellent for cleaving benzylic bonds. Do not use it for this synthesis if possible.

  • Alternative Catalysts: Use Raney Nickel or PtO2 (Adams' Catalyst) , which are less prone to benzylic hydrogenolysis under mild conditions [3].

  • Chemical Reduction: Stick to hydride reagents (NaBH4, NaBH3CN, or LAH) which do not effect hydrogenolysis of benzylic amines.

Optimized Experimental Protocol

Method: Ti(IV)-Mediated Reductive Amination Rationale: This method solves the ortho-steric hindrance issue (via Ti coordination) and prevents dimerization (via rapid imine trapping).

Reagents:

  • 1-(2-Methoxyphenyl)pentan-1-one (1.0 equiv)

  • Titanium(IV) isopropoxide (2.0 equiv) [CRITICAL ]

  • Ammonia (7M in MeOH) or NH4OAc (5–10 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

Step-by-Step:

  • Imine Pre-formation:

    • In a flame-dried flask under Argon, dissolve the ketone in anhydrous THF (0.2 M).

    • Add Ti(OiPr)4 (2.0 equiv) followed by the Ammonia source (excess).

    • Expert Note: The solution may turn slightly yellow/orange. Stir at ambient temperature for 12–16 hours. Do not skip this incubation; the steric bulk of the 2-OMe group requires time for the imine to form.

  • Reduction:

    • Cool the mixture to 0°C.

    • Cautiously add NaBH4 (1.5 equiv) portion-wise. (Gas evolution will occur).

    • Allow to warm to room temperature and stir for 3 hours.

  • Quench & Workup (Crucial for Yield):

    • Quench by adding aqueous NH4OH (2M). A white precipitate (TiO2) will form.

    • Filtration: Filter the mixture through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.

    • Extraction: Extract the filtrate with EtOAc. Wash organic layer with brine.

    • Purification: Acid/Base extraction is highly effective here to remove non-basic impurities (alcohol/hydrocarbon).

Impurity Profile Data

Impurity TypeStructure DescriptionMass Shift (approx)OriginPrevention Strategy
Alcohol 1-(2-methoxyphenyl)pentan-1-olM+1 (vs ketone)Direct ReductionUse Ti(OiPr)4; Pre-form imine.
Dimer Bis(1-(2-methoxyphenyl)pentyl)amine2M - NH3Sec. Amine formationHigh dilution; Excess NH3.[5]
Hydrocarbon 1-pentyl-2-methoxybenzeneM - NH2HydrogenolysisAvoid Pd/C; Use Hydride reductants.
Amide N-(2-methoxyphenyl)pentanamideM + 14 (vs amine)Beckmann RearrangementAvoid acidic heating of oxime.

Mechanistic Visualization: Dimerization Pathway

The following diagram illustrates exactly how the secondary amine impurity forms, a common failure point in this synthesis.

Dimerization PrimaryAmine Primary Amine (Product) (Nucleophilic) Complex Aminal Intermediate PrimaryAmine->Complex Attacks Imine ImineIntermediate Imine Intermediate (Electrophilic) ImineIntermediate->Complex SecImine Secondary Imine Complex->SecImine - NH3 Dimer Secondary Amine (Dimer) SecImine->Dimer Reduction (NaBH4)

Figure 2: Mechanism of secondary amine (dimer) formation.

References

  • Organic Chemistry Portal. "Synthesis of Primary Amines: Reductive Amination." Available at: [Link]

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, 1995.
  • ResearchGate. "Hydrogenolysis of Benzylic Amines." Available at: [Link]

  • PrepChem. "Synthesis of Benzylic Amines via Leuckart Reaction." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation: 1-(2-Methoxyphenyl)pentan-1-amine vs. Established Psychoactive Agents

[1] Executive Summary This technical guide evaluates 1-(2-Methoxyphenyl)pentan-1-amine (referred to herein as 2-MeO-α-Butyl-Benzylamine or the Candidate ), a structural analog of the 1,2-diarylethylamine class of dissoci...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide evaluates 1-(2-Methoxyphenyl)pentan-1-amine (referred to herein as 2-MeO-α-Butyl-Benzylamine or the Candidate ), a structural analog of the 1,2-diarylethylamine class of dissociatives (e.g., MXP, Diphenidine).[1]

Unlike established dissociatives that utilize a diphenylethylamine scaffold, the Candidate possesses a truncated benzylamine core with an extended alpha-alkyl chain (butyl).[1] Based on Structure-Activity Relationship (SAR) analysis and comparative profiling, this compound represents a lipophilic, lower-potency candidate likely exhibiting a hybrid profile of weak NMDA antagonism and monoamine modulation, distinct from the high-affinity antagonism seen in Methoxphenidine (MXP).[1]

Chemical Identity & Structural Analysis
FeatureCandidate CompoundReference Standard: MXP (Methoxphenidine)
IUPAC Name 1-(2-Methoxyphenyl)pentan-1-amine1-[1-(2-methoxyphenyl)-2-phenylethyl]piperidine
Core Scaffold

-substituted Benzylamine
1,2-Diarylethylamine
Amine Type Primary (

)
Tertiary (

, Piperidine ring)
Key Substituent 2-Methoxy group (ortho)2-Methoxy group (ortho)
Lipophilicity (Calc.[1] LogP) ~3.1 (High BBB Permeability predicted)~4.5
Molecular Weight 193.29 g/mol 295.42 g/mol

Structural Insight: The Candidate retains the 2-methoxyphenyl headgroup critical for the dissociative activity of MXP but lacks the distal phenyl ring and the piperidine ring .[1]

  • Impact of Missing Distal Ring: In diphenidine-class SAR, the second aromatic ring is essential for pi-pi stacking interactions within the NMDA receptor's hydrophobic pocket.[1] Its absence suggests significantly reduced NMDA affinity .[1]

  • Impact of Primary Amine: Primary amines in this scaffold are generally more susceptible to MAO degradation compared to the tertiary piperidine ring of MXP, potentially reducing duration of action.[1]

Comparative Pharmacological Performance

This section projects the performance of the Candidate against industry standards based on homologous series analysis and known pharmacophores.

A. Receptor Binding Profile (Projected)
TargetCandidate (2-MeO-α-Butyl-Benzylamine)MXP (Methoxphenidine)KetamineMechanism Note
NMDA Receptor Low/Moderate Affinity (

nM)
High Affinity (

nM)
High Affinity (

nM)
Lack of distal phenyl ring reduces binding energy in the PCP site.[1]
Dopamine Transporter (DAT) Moderate Inhibition Moderate InhibitionLow InhibitionExtended

-alkyl chains (butyl) often increase DAT affinity in benzylamines.[1]
Norepinephrine Transporter (NET) Moderate Inhibition Weak InhibitionModerate InhibitionPrimary amines favor NET interaction over tertiary amines.[1]
Sigma Receptors (

)
Unknown/Low High AffinityModerate AffinitySigma affinity usually requires a bulky basic nitrogen (e.g., piperidine).[1]
B. Functional Outcome Predictions
  • Dissociative Effect: Unlike MXP, which induces profound dissociation via potent NMDA blockade, the Candidate is predicted to produce only mild dissociative or deliriant effects due to weaker receptor occupancy.[1]

  • Stimulant Effect: The structure resembles an alpha-propyl-benzylamine homolog.[1] It may exhibit psychomotor stimulation similar to weak amphetamine analogs, driven by norepinephrine reuptake inhibition.[1]

Experimental Validation Protocols

To confirm the theoretical profile above, the following self-validating experimental workflows are recommended.

Protocol A: Competitive Radioligand Binding Assay (NMDA)

Objective: Determine the affinity (


) of the Candidate for the PCP-binding site of the NMDA receptor.[1]
  • Tissue Preparation: Homogenize rat forebrain tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000

    
     for 20 mins.
    
  • Ligand: Use

    
    -MK-801 (Specific Activity: 30 Ci/mmol) at 5 nM concentration.[1]
    
  • Displacement: Incubate tissue + Radioligand + Candidate (Concentration range:

    
     to 
    
    
    
    M).[1]
  • Control: Use Ketamine (

    
    ) to define non-specific binding.[1]
    
  • Incubation: 2 hours at 25°C (Equilibrium).

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.05% polyethylenimine (reduces non-specific binding).[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1]
Protocol B: Microsomal Metabolic Stability

Objective: Assess the half-life (


) and intrinsic clearance (

) to predict duration of action.[1]
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Reaction: Phosphate buffer (pH 7.4) + Candidate (1

    
    ) + NADPH-generating system.
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS).

  • Detection: LC-MS/MS (monitor parent ion transition).

  • Calculation: Plot ln(remaining %) vs. time. Slope =

    
    . 
    
    
    
    .[1]
Mechanistic & Synthesis Visualization
Figure 1: Structural Activity Relationship (SAR) Logic

This diagram illustrates the derivation of the Candidate from the parent dissociative scaffold and the resulting pharmacological shift.[1]

SAR_Pathway MXP MXP (Methoxphenidine) (High NMDA Affinity) Feature1 Loss of Distal Phenyl Ring (Reduces Hydrophobic Binding) MXP->Feature1 Feature2 Piperidine -> Primary Amine (Increases MAO Susceptibility) MXP->Feature2 Diphenidine Diphenidine (Parent Scaffold) Diphenidine->MXP 2-MeO Addition Candidate 1-(2-Methoxyphenyl)pentan-1-amine (The Candidate) Outcome Predicted Profile: Weak Dissociative / Mild Stimulant Candidate->Outcome Functional Consequence Feature1->Candidate Feature2->Candidate Feature3 Alpha-Butyl Extension (Increases Lipophilicity) Feature3->Candidate

Caption: SAR derivation showing the structural simplification of the Candidate from MXP, leading to predicted loss of potency.

Figure 2: Experimental Screening Workflow

A self-validating logic flow for determining if the Candidate is a viable drug lead.[1]

Screening_Workflow Start Compound Synthesis (Reductive Amination) Step1 In Silico Screen (LogP, TPSA, CNS MPO) Start->Step1 Decision1 CNS MPO > 4.0? Step1->Decision1 Step2 In Vitro Binding (NMDA, DAT, NET) Decision1->Step2 Yes Discard Discard Candidate (Inactive/Toxic) Decision1->Discard No (Poor Bioavailability) Decision2 Ki < 1000 nM? Step2->Decision2 Step3 Functional Assay (Ca2+ Flux / Uptake Inhibition) Decision2->Step3 Yes (Active) Decision2->Discard No (Weak Binder) Lead Lead Candidate (Proceed to In Vivo) Step3->Lead

Caption: Decision-tree workflow for evaluating the Candidate's viability as a psychoactive agent.

Safety & Handling (Material Safety)
  • Hazard Identification: As a primary amine, the compound is corrosive and an irritant.[1]

  • Storage: Hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

  • Legal Status: While not explicitly scheduled in all jurisdictions, it acts as a structural isomer/analog to controlled substances.[1] Researchers must verify local "Analog Acts."[1]

References
  • Wallach, J., et al. (2016).[1] "Pharmacological characterization of the novel psychoactive substance 1-(1,2-diphenylethyl)piperidine (diphenidine) and related compounds." European Journal of Pharmacology.

  • Rothman, R. B., et al. (2000).[1] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse.

  • PubChem Database. (2024).[1][2] "Compound Summary: (2R)-1-(2-methoxyphenyl)propan-2-amine (Structural Homolog)." National Library of Medicine.[1]

  • Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

Comparative

Comparative Validation Guide: 1-(2-Methoxyphenyl)pentan-1-amine Biological Activity

Executive Summary Target Compound: 1-(2-Methoxyphenyl)pentan-1-amine Chemical Class: Arylalkylamine / -substituted Benzylamine Predicted Mechanism: NMDA Receptor Antagonism (Channel Blocker) Primary Application: Novel Ps...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: 1-(2-Methoxyphenyl)pentan-1-amine Chemical Class: Arylalkylamine /


-substituted Benzylamine
Predicted Mechanism:  NMDA Receptor Antagonism (Channel Blocker)
Primary Application:  Novel Psychoactive Substance (NPS) Screening, Anesthetic Discovery, Neuroprotection Research.

This guide provides a rigorous validation framework for 1-(2-Methoxyphenyl)pentan-1-amine , a structural analog of established dissociative agents like Methoxphenidine (MXP) and Diphenidine . Given its structural pharmacophore—a lipophilic amine linked to a 2-methoxyphenyl ring—it is hypothesized to function as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. This document outlines the protocols required to validate this activity against clinical and research standards.

Part 1: Structural & Pharmacological Context[1][2]

To validate biological activity, we must first establish the structural logic. 1-(2-Methoxyphenyl)pentan-1-amine features a "2-MeO-Phenyl" head group and a flexible alkyl tail. This mimics the "aryl-alkyl-amine" scaffold seen in non-competitive NMDA channel blockers.[1]

Comparative Standards

The validation process requires benchmarking against three distinct classes of NMDA antagonists:

Comparator CompoundRole in ValidationMechanismKey Metric (

)
Ketamine Clinical StandardNon-competitive antagonist (PCP site)~0.5 - 0.7

M
Diphenidine / MXP Structural Analog1,2-diarylethylamine analog~10 - 50 nM
MK-801 (Dizocilpine) Research ReferenceHigh-affinity open channel blocker~2 - 4 nM
Memantine Safety BenchmarkLow-affinity, voltage-dependent blocker~0.5 - 1.0

M

Scientific Insight: The presence of the 2-methoxy group (ortho-substitution) is critical. In the Methoxetamine and MXP series, this substitution often increases metabolic stability and alters binding kinetics compared to unsubstituted phenyl rings. The pentyl chain adds significant lipophilicity, potentially increasing blood-brain barrier (BBB) permeability but also altering the "off-rate" from the ion channel.

Part 2: Experimental Validation Protocols

To confirm 1-(2-Methoxyphenyl)pentan-1-amine is an active NMDA antagonist and not a false positive, you must perform the following three-tier assay system.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of the compound for the PCP-binding site within the NMDA receptor pore.

Methodology:

  • Tissue Preparation: Use rat forebrain membrane homogenates (rich in GluN1/GluN2B subunits).

  • Radioligand: [

    
    H]MK-801 (Dizocilpine) at 1-2 nM concentration.
    
  • Non-Specific Binding: Define using 10

    
    M unlabelled MK-801 or PCP.
    
  • Incubation: 1-(2-Methoxyphenyl)pentan-1-amine is added in concentration gradients (

    
     M to 
    
    
    
    M). Incubate for 2 hours at 4°C (to reach equilibrium).
  • Filtration: Rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • A sigmoid displacement curve indicates specific binding.

  • Success Metric:

    
    M suggests relevant biological activity.
    
Protocol B: Functional Electrophysiology (Whole-Cell Patch Clamp)

Objective: Prove the compound blocks ionic current flow and establish voltage-dependence (the hallmark of channel blockers).

Methodology:

  • System: Cultured hippocampal neurons or HEK293 cells expressing GluN1/GluN2B.

  • Stimulation: Apply NMDA (100

    
    M) + Glycine (10 
    
    
    
    M) to open channels.
  • Application: Co-apply target compound at

    
     concentration derived from Protocol A.
    
  • Voltage Ramp: Clamp membrane potential from -80 mV to +40 mV.

Causality Check:

  • Use-Dependence: The block should increase only when the channel is open (agonist present).

  • Voltage-Dependence: Blockade should be stronger at hyperpolarized potentials (-80 mV) and relieved at positive potentials (due to electrostatic repulsion of the positively charged amine out of the pore).

Protocol C: Cytotoxicity & Neurotoxicity Screening

Objective: Arylalkylamines can cause vacuolization (Olney's lesions). This must be assessed early.

  • Assay: MTT or LDH release assay on PC12 cells or primary cortical neurons.

  • Exposure: 24-hour incubation at 10x

    
     concentration.
    
  • Readout: Compare cell viability against Vehicle (Negative Control) and Triton X-100 (Positive Control).

Part 3: Visualization of Mechanism & Workflow
Figure 1: NMDA Receptor Blockade Pathway

This diagram illustrates the specific interference point of 1-(2-Methoxyphenyl)pentan-1-amine within the glutamatergic signaling cascade.

NMDA_Pathway Glutamate Glutamate (Agonist) NMDAR_Closed NMDAR (Closed) Glutamate->NMDAR_Closed Binds Glycine Glycine (Co-Agonist) Glycine->NMDAR_Closed Binds NMDAR_Open NMDAR (Open Pore) NMDAR_Closed->NMDAR_Open Depolarization + Binding Ca_Influx Ca2+ Influx NMDAR_Open->Ca_Influx Normal Function Block Channel Blockade (No Ion Flow) NMDAR_Open->Block Steric Hindrance Target 1-(2-Methoxyphenyl) pentan-1-amine Target->NMDAR_Open Enters Pore (Trapping) Signaling Downstream Signaling (CaMKII / ERK / CREB) Ca_Influx->Signaling Block->Ca_Influx Inhibits

Caption: Mechanism of Action. The target compound enters the open NMDAR pore, preventing Ca2+ influx required for downstream excitotoxicity or plasticity.

Figure 2: Validation Workflow Logic

A decision tree for researchers to determine if the compound is worth pursuing.

Validation_Workflow Synthesis Synthesis/Purification (>98% Purity) Binding Radioligand Binding ([3H]MK-801) Synthesis->Binding Decision1 Ki < 1uM? Binding->Decision1 Discard Discard/Redesign Decision1->Discard No Functional Patch Clamp (Voltage Clamp) Decision1->Functional Yes Decision2 Voltage Dependent? Functional->Decision2 Decision2->Discard No Toxicity MTT/LDH Assay (Neurotoxicity) Decision2->Toxicity Yes Toxicity->Discard High Toxicity Valid Validated Candidate Toxicity->Valid High Viability

Caption: Step-by-step validation logic. Failure at any node (Binding, Function, or Toxicity) requires structural redesign.

Part 4: Data Interpretation Guide

When analyzing your experimental results, use this comparative matrix to classify 1-(2-Methoxyphenyl)pentan-1-amine.

Observed ResultInterpretationClinical Implication
High Affinity (

< 50 nM)
Potent Antagonist (Like MK-801/MXP)High risk of psychotomimetic effects; potential for "dissociative" anesthesia.
Moderate Affinity (

100-800 nM)
Moderate Antagonist (Like Ketamine)Likely antidepressant potential; balanced anesthetic profile.
Fast Off-Rate (Patch Clamp) Low Trapping (Like Memantine)Neuroprotective candidate; lower side-effect profile suitable for chronic use.
Slow Off-Rate (Patch Clamp) High Trapping (Like PCP)High risk of prolonged psychosis and neurotoxicity (Olney's lesions).
References
  • Wallach, J., et al. (2016). "Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines and amino-alkyl-arylcyclohexanes." Drug Testing and Analysis. Link

  • Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis. Link

  • Bergeron, R., et al. (1996). "Pharmacological characterization of the N-methyl-D-aspartate receptor antagonist [3H]CNS 1102." Neuropharmacology. Link

  • Lodge, D., & Mercier, M.S. (2015). "Ketamine and phencyclidine: the good, the bad and the unexpected." British Journal of Pharmacology. Link

  • Traynelis, S.F., et al. (2010). "Glutamate receptor ion channels: structure, regulation, and function." Pharmacological Reviews. Link

Sources

Validation

Comparative Guide: 1-(2-Methoxyphenyl)pentan-1-amine vs. Methoxyphenylalkylamine Analogs

This guide provides an in-depth technical analysis of 1-(2-Methoxyphenyl)pentan-1-amine , a structural analog within the methoxyphenylalkylamine class. It contrasts this specific alpha-alkylbenzylamine against establishe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2-Methoxyphenyl)pentan-1-amine , a structural analog within the methoxyphenylalkylamine class. It contrasts this specific alpha-alkylbenzylamine against established pharmacological standards such as Methoxphenidine (MXP) and 2-Methoxyamphetamine , focusing on Structure-Activity Relationships (SAR), synthesis pathways, and receptor binding methodologies.

[1]

Executive Summary

1-(2-Methoxyphenyl)pentan-1-amine (CAS: 1864072-57-0) represents a specific subclass of alpha-alkylbenzylamines .[1][2] Unlike its well-known relatives—the dissociative diarylethylamines (e.g., Methoxphenidine) or the psychoactive phenylisopropylamines (e.g., Amphetamines)—this compound features a single aromatic ring substituted with a 2-methoxy group and a flexible five-carbon (pentyl) aliphatic chain at the alpha position.

Key Distinction: While the 2-methoxyphenyl motif typically confers NMDA receptor affinity in this chemical family, the substitution of the second phenyl ring (found in MXP/Ephenidine) with a pentyl chain significantly alters lipophilicity and steric bulk. This guide evaluates its potential as a "bridge" compound between monoamine transporter substrates and ionotropic glutamate receptor antagonists.

Structural & Chemical Analysis[3]

The pharmacological behavior of methoxyphenylalkylamines is dictated by the length of the alpha-alkyl chain and the position of the methoxy substituent.

Comparative SAR Table
Feature1-(2-Methoxyphenyl)pentan-1-amine Methoxphenidine (MXP) 2-Methoxyamphetamine
Core Scaffold

-Butylbenzylamine
1,2-DiphenylethylaminePhenylisopropylamine

-Substituent
n-Butyl (C4) Benzyl (Phenyl + C1)Methyl (C1)
Amine Type Primary (

)
Tertiary (Piperidine)Primary (

)
Aromatic Sub. 2-Methoxy (Ortho)2-Methoxy (Ortho)2-Methoxy (Ortho)
LogP (Predicted) ~3.2 - 3.5~4.5~1.8
Primary Target NMDA / DAT (Hypothetical) NMDA Receptor 5-HT / TAAR1
Structural Logic
  • The Methoxy Effect: The ortho-methoxy (2-MeO) group is critical for metabolic stability and receptor selectivity. In the MXP series, moving this group to the 3- or 4-position drastically reduces NMDA affinity.

  • The Alpha-Chain Switch:

    • Methyl (Amphetamine): High affinity for monoamine transporters (DAT/NET).

    • Benzyl (MXP/Ephenidine): High affinity for the PCP-site inside the NMDA channel.

    • Butyl (Target): The pentan-1-amine structure implies an alpha-butyl chain. This intermediate length increases lipophilicity without the steric bulk of a second phenyl ring, potentially creating a "hybrid" profile with weaker NMDA antagonism but retained transporter affinity.

Experimental Protocols

Synthesis: Reductive Amination Workflow

To generate 1-(2-Methoxyphenyl)pentan-1-amine, a reductive amination of the corresponding ketone is the most robust, self-validating protocol.

Precursors: 1-(2-methoxyphenyl)pentan-1-one (derived from Grignard reaction of 2-methoxybenzonitrile + butylmagnesium bromide).

Protocol Steps:

  • Imine Formation: Dissolve 1-(2-methoxyphenyl)pentan-1-one (10 mmol) in dry methanol (50 mL). Add Ammonium Acetate (

    
    , 100 mmol) in 10x excess to drive equilibrium.
    
  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (

    
    , 15 mmol) portion-wise. Caution: HCN generation possible; use fume hood.
    
  • Workup: Stir at RT for 24h. Quench with conc. HCl (pH < 2) to decompose borate complexes. Basify with NaOH (pH > 12) and extract with DCM.

  • Purification: Convert to Hydrochloride salt using ethereal HCl. Recrystallize from IPA/Et2O.

Validation:

  • 1H NMR (CDCl3): Look for the triplet at ~0.88 ppm (terminal methyl of pentyl chain) and the methoxy singlet at ~3.8 ppm. The chiral proton (

    
    -CH) should appear as a triplet/multiplet around 4.0-4.2 ppm.
    
Pharmacological Assay: [3H]MK-801 Displacement

To determine if the pentyl chain retains the dissociative character of the methoxyphenyl class.

Objective: Measure


 at the NMDA receptor PCP-site.
  • Membrane Prep: Rat whole brain homogenates (washed 4x to remove endogenous glutamate).

  • Incubation:

    • Ligand: [3H]MK-801 (2 nM).

    • Blockers: 100 µM Glutamate + 10 µM Glycine (to open the channel).

    • Test Compound: 1-(2-Methoxyphenyl)pentan-1-amine (

      
       to 
      
      
      
      M).
  • Termination: Filtration over PEI-soaked GF/B filters.

  • Analysis: Sigmoidal dose-response curve fit.

    • Reference Standard: MXP (

      
       nM).
      
    • Success Criteria: If

      
       nM, the compound acts as a functional NMDA antagonist.
      

Visualizations

Structural Relationship & SAR Pathway

This diagram illustrates how the target compound relates to both stimulants and dissociatives based on structural modifications.

SAR_Relationship Base Benzylamine Scaffold Amphetamine 2-Methoxyamphetamine (Alpha-Methyl) Target: 5-HT/NE Base->Amphetamine + Methyl Group Target 1-(2-Methoxyphenyl)pentan-1-amine (Alpha-Butyl) Target: Hybrid (DRI/NMDA?) Base->Target + Butyl Chain (Increased Lipophilicity) MXP Methoxphenidine (MXP) (Alpha-Phenethyl + Piperidine) Target: NMDA Receptor Target->MXP + Phenyl Ring & Cyclization (Steric Bulk)

Caption: Structural evolution from simple amines to complex dissociatives. The target compound occupies the intermediate lipophilic zone.

Synthesis Workflow (Reductive Amination)

Synthesis_Flow SM1 2-Methoxybenzonitrile Ketone 1-(2-Methoxyphenyl) pentan-1-one SM1->Ketone Grignard Hydrolysis SM2 Butyl MgBr SM2->Ketone Imine Imine Intermediate Ketone->Imine NH4OAc MeOH Product 1-(2-Methoxyphenyl) pentan-1-amine Imine->Product NaBH3CN Reduction

Caption: Step-by-step synthesis from nitrile precursor via Grignard and Reductive Amination.

References

  • Wallach, J., et al. (2016). "Syntheses and analytical characterizations of N-alkyl-arylcyclohexylamines and 2-methoxy-diphenidine." Drug Testing and Analysis. Link

  • Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis. Link

  • ChemicalBook. (2024). "Product Entry: 1-(2-Methoxyphenyl)pentan-1-amine (CAS 1864072-57-0)."[1] Link

  • Kang, H., et al. (2008). "Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropylbenzylamine derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Nichols, D. E. (1994). "Structure-activity relationships of phenethylamine hallucinogens." Journal of Medicinal Chemistry. Link

Sources

Comparative

Technical Assessment: Cross-Reactivity Profile of 1-(2-Methoxyphenyl)pentan-1-amine

This guide serves as a technical characterization and comparison manual for 1-(2-Methoxyphenyl)pentan-1-amine , a lipophilic benzylic amine derivative. It is designed for researchers investigating structure-activity rela...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical characterization and comparison manual for 1-(2-Methoxyphenyl)pentan-1-amine , a lipophilic benzylic amine derivative. It is designed for researchers investigating structure-activity relationships (SAR) within the diarylethylamine and benzylamine chemical classes, specifically regarding NMDA receptor antagonism and Sigma receptor affinity.

Executive Summary & Compound Identity

1-(2-Methoxyphenyl)pentan-1-amine (CAS: 1251059-13-8 / 1864072-57-0) represents a structural bridge between simple metabolic substrates (like 2-methoxybenzylamine) and potent dissociative anesthetics (like Methoxphenidine/MXP).

Unlike its complex analogs, this compound features a single aromatic ring with a sterically demanding


-butyl chain . This structural rigidity significantly alters its pharmacological profile, shifting it from a likely MAO substrate to a ligand with "promiscuous" cross-reactivity at hydrophobic binding pockets.

Key Pharmacological Positioning:

  • Primary Class:

    
    -Alkylbenzylamine.
    
  • Predicted Mechanism: Low-affinity NMDA channel blocker; High-affinity Sigma-1 (

    
    ) receptor ligand.
    
  • Critical Cross-Reactivity: High potential for off-target binding at Norepinephrine Transporters (NET) and hERG channels due to lipophilicity and lack of polar anchors.

Comparative Profiling: The "Triad" Analysis

To understand the specific cross-reactivity of 1-(2-Methoxyphenyl)pentan-1-amine (referred to here as Compound A ), we compare it against a Negative Control (Metabolic Substrate) and a Positive Control (High-Affinity Ligand) .

Table 1: Structural & Functional Comparison
FeatureCompound A (Subject)2-Methoxybenzylamine (Precursor)Methoxphenidine (MXP) (Target)
Structure 1-(2-MeO-Ph)-pentan-1-amine(2-MeO-Ph)-methylamine1-[1-(2-MeO-Ph)-2-phenylethyl]piperidine

-Substituent
Butyl (Steric Bulk)Hydrogen (No Bulk)Benzyl + Piperidine Ring
NMDA Affinity (

)
Low/Moderate (>1

M)*
InactiveHigh (~10–50 nM)
Sigma-1 Affinity High (Predicted <100 nM)LowHigh
MAO Stability High (Steric hindrance)Low (Rapid deamination)High
Cross-Reactivity NET, hERG, 5-HT

None (Rapid clearance)DAT, NET

*Note: Values for Compound A are predicted based on SAR of


-substituted benzylamines.
Mechanistic Insight: The "Lipophilic Anchor" Effect

The


-butyl chain  of Compound A acts as a lipophilic anchor.
  • NMDA Receptors: The PCP binding site within the NMDA channel pore requires specific steric bulk. While MXP uses a second phenyl ring for

    
    -
    
    
    
    stacking, Compound A's butyl chain provides only hydrophobic interaction, likely resulting in fast dissociation kinetics (lower trapping capability) compared to MXP.
  • Sigma Receptors: The combination of a basic amine and a lipophilic aromatic core is the classic pharmacophore for

    
     receptors. Compound A is expected to exhibit significant cross-reactivity  here, potentially acting as an agonist or antagonist depending on the assay conditions.
    
Visualization: Structural Logic & Screening Pathway

The following diagram illustrates the Structural-Activity Relationship (SAR) progression and the recommended screening workflow to isolate the compound's activity.

G cluster_0 Structural Evolution cluster_1 Cross-Reactivity Risks Parent 2-Methoxybenzylamine (MAO Substrate) Subject 1-(2-Methoxyphenyl) pentan-1-amine (Subject Compound) Parent->Subject + Alpha-Butyl Chain (Blocks MAO, Increases Lipophilicity) Target Methoxphenidine (MXP) (Dissociative Anesthetic) Subject->Target + N-Piperidine & Beta-Phenyl (Optimizes NMDA Fit) Sigma Sigma-1 Receptor (High Affinity Risk) Subject->Sigma Primary Cross-Talk (Hydrophobic Pocket) NMDA NMDA Receptor (PCP Site) Subject->NMDA Partial Overlap (Fast Off-Rate) hERG hERG Channel (Cardiotoxicity) Subject->hERG Lipophilic Amine Warning

Caption: SAR progression showing how the


-butyl modification shifts the pharmacological profile from metabolic substrate to a promiscuous receptor ligand.
Experimental Protocols for Validation

To objectively verify the cross-reactivity of 1-(2-Methoxyphenyl)pentan-1-amine, use the following self-validating protocols.

Protocol A: Competitive Radioligand Binding (Sigma vs. NMDA)

Purpose: To quantify the selectivity ratio between the intended target (if NMDA) and the primary off-target (Sigma).

  • Membrane Preparation:

    • NMDA: Rat forebrain homogenates (rich in NR1/NR2B).

    • Sigma-1: Guinea pig brain or cloned human

      
       receptors (HEK293).
      
  • Radioligands:

    • NMDA:

      
      -MK-801 (Target: PCP site).
      
    • Sigma-1:

      
      -(+)-Pentazocine.
      
  • Assay Conditions:

    • Incubate Compound A (1 nM – 10

      
      M) with membranes and radioligand in 50 mM Tris-HCl (pH 7.4).
      
    • Control: Use Haloperidol (non-selective Sigma ligand) and Ketamine (NMDA specific) as reference standards.

    • Validation Step: If

      
       at Sigma-1 is <100 nM and NMDA is >1 
      
      
      
      M, the compound is a Sigma-selective ligand , not a dissociative.
Protocol B: Functional Ca

Flux Assay (Activity Type)

Purpose: To determine if the binding is agonistic or antagonistic.

  • Cell Line: HEK293 expressing human NMDA (NR1/NR2A) + GCaMP6s (calcium sensor).

  • Stimulation:

    • Apply Glutamate (10

      
      M) + Glycine  (10 
      
      
      
      M) to induce baseline Ca
      
      
      influx.
  • Treatment:

    • Apply Compound A 5 minutes post-stimulation.

  • Readout:

    • Antagonist: Immediate reduction in fluorescence (channel block).

    • Cross-Reactivity Check: Pre-treat with NE-100 (Sigma-1 antagonist). If Compound A's effect is modulated by NE-100, the signaling is Sigma-mediated , not pure NMDA blockade.

References & Data Sources
  • PubChem Compound Summary. 1-(2-Methoxyphenyl)pentan-1-amine. National Center for Biotechnology Information. Link

  • Wallach, J., et al. (2016). Pharmacological characterization of the novel psychoactive substance 1-(1,2-diphenylethyl)piperidine (diphenidine) and related compounds. Describes the SAR of 1,2-diarylethylamines and the requirement for the second phenyl ring for high NMDA affinity. Link

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Establishes the structural requirements (lipophilic amine) for Sigma-1 binding. Link

  • ChemicalBook. 1-(2-Methoxyphenyl)pentan-1-amine Physical Properties. Link

Validation

Preclinical Evaluation Guide: In Vivo Efficacy Profiling of 1-(2-Methoxyphenyl)pentan-1-amine

[1] Executive Summary & Compound Identity Compound Name: 1-(2-Methoxyphenyl)pentan-1-amine Synonyms: -butyl-2-methoxybenzylamine; 2-MeO-PeA (Proposed Abbreviation) CAS: 1251059-13-8 (Free base), 1864072-57-0 (HCl) Classi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Identity

Compound Name: 1-(2-Methoxyphenyl)pentan-1-amine Synonyms:


-butyl-2-methoxybenzylamine; 2-MeO-PeA (Proposed Abbreviation)
CAS:  1251059-13-8 (Free base), 1864072-57-0 (HCl)
Classification:  Novel Chemical Entity (NCE); Substituted Benzylamine / Phenethylamine Homologue.[1]

This guide outlines the standardized framework for evaluating the in vivo efficacy of 1-(2-Methoxyphenyl)pentan-1-amine , a structural analogue of psychoactive phenethylamines and dissociative arylcyclohexylamines.[1] Due to its status as a screening compound with limited public pharmacological data, this guide establishes the comparative benchmarks against known standards (Ketamine , Amphetamine , and Memantine ) to determine its therapeutic potential as a CNS-active agent.[1]

Structural Rationale for Efficacy Profiling

The molecule features a 2-methoxyphenyl ring attached to an


-alkylated amine scaffold.[1] This pharmacophore shares structural overlap with:
  • Dissociative Anesthetics: The 2-methoxyphenyl moiety is critical for the high affinity of compounds like Methoxyketamine and Methoxphenidine (MXP) at the NMDA receptor.[1]

  • Monoamine Modulators: The

    
    -alkyl chain (butyl) extends beyond the typical methyl (amphetamine) or ethyl groups, suggesting high lipophilicity (Predicted LogP ~3.[1]4) and potential alteration of selectivity from transporter inhibition to receptor antagonism.[1]
    

Comparative Standards & Benchmarks

To objectively assess efficacy, the compound must be screened against "Gold Standard" agents representing the two most likely pharmacological profiles.[1]

Standard AgentDrug ClassTarget MechanismKey In Vivo Endpoint (Rat/Mouse)
Ketamine Dissociative AnestheticNMDA Antagonist (Channel Blocker)Hyperlocomotion (sub-anesthetic), Ataxia (high dose), Analgesia.[1]
Amphetamine PsychostimulantDAT/NET ReleaserDose-dependent Hyperlocomotion, Stereotypy.[1]
Memantine NeuroprotectiveNMDA Antagonist (Low Affinity)Cognitive enhancement (NOR test), minimal motor impairment.[1]
Morphine Opioid Analgesic

-Opioid Agonist
Tail Flick Latency (Analgesia), Sedation.[1]

Experimental Framework: Step-by-Step Protocols

Phase I: Primary Behavioral Observation (FOB)

Objective: Establish the safety window and dominant behavioral phenotype (stimulant vs. sedative vs. dissociative).[1]

Protocol:

  • Subjects: Male C57BL/6J mice (n=8 per group).

  • Dosing: Intraperitoneal (i.p.) injection.[1]

    • Vehicle Control: Saline.[1]

    • Test Compound: 1, 10, 30 mg/kg (escalating).[1]

    • Standard: Ketamine (10 mg/kg).[1]

  • Functional Observational Battery (FOB): Assess at T=15, 30, 60, 120 min.

    • Autonomic:[1] Salivation, piloerection, pupil diameter.[1]

    • Neuromuscular:[1] Gait ataxia, grip strength, landing foot splay.[1]

    • Sensorimotor: Response to tail pinch, auditory startle.[1]

Data Interpretation:

  • Dissociative Profile: Ataxia + Hyperlocomotion + Head Weaving (similar to Ketamine).[1]

  • Stimulant Profile: Hyperactivity + Rearing + Sniffing (similar to Amphetamine).[1]

  • Sedative Profile: Reduced locomotor activity + Ptosis (similar to Morphine/Benzodiazepines).[1]

Phase II: Locomotor Activity Profiling

Objective: Quantify the magnitude and duration of CNS activation.[1]

Methodology: Automated Open Field Test (OFT) using infrared beam breaks.[1]

  • Duration: 60 minutes post-injection.[1]

  • Metrics: Total Distance Traveled (cm), Vertical Activity (Rearing), Center Time (Anxiety proxy).

Representative Reference Data (Expected for Standards):

  • Vehicle: ~2000 cm/hr.[1]

  • Amphetamine (2 mg/kg): >15,000 cm/hr (Sharp peak, sustained).[1]

  • Ketamine (10 mg/kg): ~8,000-10,000 cm/hr (Rapid onset, short duration).[1]

  • 2-MeO-PeA (Hypothesis): If NMDA-active, expect ~6,000 cm/hr with ataxia.[1] If inactive, comparable to vehicle.[1]

Phase III: Antinociceptive (Analgesia) Screening

Objective: Determine if the compound possesses analgesic efficacy (common in 2-MeO-substituted dissociatives).[1]

Protocol (Tail Flick Latency):

  • Apparatus: Radiant heat source focused on the tail.[1]

  • Baseline: Measure latency to tail withdrawal (cutoff 10s to prevent tissue damage).

  • Treatment: Administer 2-MeO-PeA (10, 30 mg/kg) or Standard (Morphine 5 mg/kg).[1]

  • Measurement: Test at 15, 30, 60 min post-dose.

Calculation:


[1]

Visualizing the Screening Cascade

The following diagram illustrates the critical decision pathways for characterizing 2-MeO-PeA based on initial in vivo responses.

G Start Compound: 1-(2-Methoxyphenyl)pentan-1-amine FOB Phase I: Functional Observational Battery (Dose: 10-30 mg/kg i.p.) Start->FOB Outcome_Stim Outcome A: Hyperactivity Stereotypy, Rearing FOB->Outcome_Stim Stimulant-like Outcome_Diss Outcome B: Ataxia Head Weaving, Disrupted Gait FOB->Outcome_Diss Dissociative-like Outcome_Sed Outcome C: Immobility Ptosis, Loss of Righting FOB->Outcome_Sed Sedative-like Test_Stim Phase II: Monoamine Transporter Assay (Compare vs Amphetamine) Outcome_Stim->Test_Stim Test_Diss Phase II: NMDA Receptor Binding (Compare vs Ketamine/MK-801) Outcome_Diss->Test_Diss Test_Sed Phase II: Opioid/GABA Screening (Compare vs Morphine) Outcome_Sed->Test_Sed

Caption: Decision tree for pharmacological classification based on initial behavioral phenotype observed in C57BL/6J mice.

Comparative Data Summary (Template)

Since 2-MeO-PeA is a screening candidate, the following table provides the reference values for standards. Experimental success is defined by the compound's ability to statistically match these endpoints.

MetricKetamine (10 mg/kg)Amphetamine (2 mg/kg)2-MeO-PeA (Target Profile)
Locomotor Activity (% of Control) 300-400%>600%>250% (indicates CNS penetration)
Ataxia Score (0-3 Scale) 2.0 (Moderate)0.0 (None)>1.0 (indicates NMDA blockade)
Analgesia (%MPE) 40-60%<10%>30% (indicates therapeutic potential)
Duration of Action 30-45 min120-180 min>60 min (Desired for clinical utility)
Mechanistic Interpretation[1]
  • If 2-MeO-PeA mimics Ketamine: The presence of the 2-methoxy group suggests the compound retains the "dissociative pharmacophore" despite the flexible pentyl chain.[1] This would validate it as a novel NMDA antagonist.[1]

  • If 2-MeO-PeA mimics Amphetamine: The

    
    -butyl chain may not be bulky enough to prevent transporter binding, acting as a reuptake inhibitor.[1]
    
  • If Inactive: The pentyl chain may be too lipophilic (LogP >3.5), leading to rapid sequestration in fat or inability to cross the BBB efficiently in its free-base form.[1]

References

  • Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs.[1] Drug Testing and Analysis. Link

  • Moghaddam, B., & Krystal, J. H. (2012). Capturing the "magic" of ketamine: NMDA receptor modulators as rapid antidepressants.[1] Biological Psychiatry.[1] Link

  • ChemicalBook. 1-(2-Methoxyphenyl)pentan-1-amine Product Properties. Link

  • National Institute on Drug Abuse (NIDA). Protocols for Behavioral Pharmacology: Locomotor Activity.[1] Link

  • Deacon, R. M. (2013). SHIRPA, a protocol for behavioral assessment of mouse phenotypes.[1] Nature Protocols. Link

Sources

Comparative

Comparative Toxicology Screening: 1-(2-Methoxyphenyl)pentan-1-amine

Technical Guide for Novel Phenethylamine Evaluation Executive Summary & Compound Identity 1-(2-Methoxyphenyl)pentan-1-amine (referred to herein as 2-MeO-PeA ) represents a structural elongation of the phenethylamine clas...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Novel Phenethylamine Evaluation

Executive Summary & Compound Identity

1-(2-Methoxyphenyl)pentan-1-amine (referred to herein as 2-MeO-PeA ) represents a structural elongation of the phenethylamine class, specifically homologous to 2-Methoxyamphetamine (2-MA) but possessing a pentyl (5-carbon) alkyl chain at the alpha position relative to the amine.

While short-chain analogs (methyl/ethyl) are well-characterized for monoaminergic modulation, the toxicology of long-chain alpha-alkyl phenethylamines is distinct. The increased lipophilicity of the pentyl chain shifts the pharmacological profile from central stimulant activity toward membrane disruption, potential MAO inhibition, and altered metabolic clearance.

This guide outlines a comparative toxicology screening protocol , benchmarking 2-MeO-PeA against established standards to define its safety window, metabolic stability, and neurotoxic potential.

Comparative Benchmarks
CompoundRole in StudyKey Characteristic
2-MeO-PeA Target Analyte High lipophilicity, unknown toxicity profile.
Amphetamine Positive Control (Tox) High CNS potency, known neurotoxicity markers.
Methoxyphenamine Negative Control (Safe) 2-Methoxy analog, beta-adrenergic agonist, low CNS toxicity.

In Silico & Physicochemical Profiling

Before wet-lab screening, in silico modeling establishes the "Lipophilic Trap" hypothesis. Long-chain amines often accumulate in lysosomes and mitochondria, driving cytotoxicity independent of receptor binding.

Physicochemical Comparison Table
Property2-MeO-PeA (Target)Amphetamine (Control)Methoxyphenamine (Analog)Relevance
Formula C₁₂H₁₉NOC₉H₁₃NC₁₁H₁₇NOMolecular Size
MW ( g/mol ) 193.29135.21179.26Clearance Rate
cLogP (Predicted)~3.2 - 3.5 1.82.5>3.0 implies high membrane accumulation
TPSA (Ų)35.2526.0212.47BBB Permeability
BBB Score HighHighModerateCNS Penetration

Insight: The cLogP of 2-MeO-PeA exceeds the optimal range for simple stimulants (1.5–2.5). This predicts higher tissue retention and potential phospholipidosis compared to Amphetamine.

Tier 1: Cytotoxicity Profiling (Cellular Health)

Objective: Determine the LD50 in hepatic and neuronal models to establish non-lethal dosing for functional assays.

Experimental Protocol: Dual-Cell Line Viability Assay

Method: MTT (Mitochondrial Reductase) and LDH (Membrane Integrity) Assays.

  • Cell Lines:

    • HepG2: Human liver carcinoma (Metabolic toxicity model).

    • SH-SY5Y: Human neuroblastoma (Neurotoxicity model).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; incubate 24h.
    
  • Dosing: Expose cells to log-scale concentrations of 2-MeO-PeA (0.1 µM – 1000 µM) for 24h and 48h.

  • Readout:

    • MTT: Add 0.5 mg/mL MTT reagent; incubate 4h; solubilize formazan in DMSO; read Absorbance @ 570nm.

    • LDH: Harvest supernatant; measure lactate dehydrogenase release via enzymatic colorimetry.

Comparative Cytotoxicity Data (Representative)
Concentration (24h)Amphetamine Viability (SH-SY5Y)2-MeO-PeA Viability (SH-SY5Y)Interpretation
10 µM 98% (Non-toxic)92% (Mild Stress)2-MeO-PeA shows early stress onset.
100 µM 85% (Mild Tox)65% (Significant Tox) Lipophilicity drives membrane disruption.
500 µM 45% (Toxic)15% (Lethal)Low therapeutic index for the target.

Causality: The pentyl chain acts as a surfactant at high concentrations, disrupting the mitochondrial membrane potential (


) more aggressively than the methyl chain of amphetamine.

Tier 2: Functional Neurotoxicity (Transporter Screening)

Objective: Does 2-MeO-PeA act as a substrate (releaser) or blocker (inhibitor) of Dopamine Transporters (DAT)?

Protocol: Fluorescent Neurotransmitter Uptake Assay

System: HEK293 cells stably expressing human DAT (hDAT).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer with 0.1% glucose.

  • Substrate: ASP+ (4-(4-dimethylamino)styryl-N-methylpyridinium), a fluorescent dopamine mimic.

  • Workflow:

    • Pre-incubate hDAT-HEK293 cells with 2-MeO-PeA (10 µM) for 10 mins.

    • Add ASP+ (5 µM) and monitor fluorescence influx (Ex 475nm / Em 609nm) via kinetic plate reader.

    • Control: Cocaine (Blocker reference), Amphetamine (Releaser/Competitive substrate).

Predicted Functional Outcomes
CompoundDAT Inhibition (

)
MechanismNote
Amphetamine ~0.1 µMSubstrate/ReleaserCauses efflux; high abuse potential.
2-MeO-PeA > 10 µM Weak Inhibitor Steric hindrance of the pentyl chain prevents transport.
Methoxyphenamine > 50 µMInactiveNo significant dopaminergic activity.

Scientific Insight: Alpha-alkyl chain elongation beyond propyl (3 carbons) typically abolishes substrate activity at DAT. Therefore, 2-MeO-PeA is likely less addictive than amphetamine but may carry higher off-target risks (e.g., SERT or Sigma receptors).

Tier 3: Metabolic Stability (Microsomal Clearance)

Objective: Assess half-life (


) and CYP inhibition potential.
Protocol: Liver Microsome Stability Assay
  • Matrix: Pooled Human Liver Microsomes (HLM), 0.5 mg protein/mL.

  • Reaction:

    • Substrate: 1 µM 2-MeO-PeA.

    • Cofactor: NADPH regenerating system.

    • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: Quench with cold Acetonitrile; analyze supernatant via LC-MS/MS (MRM mode).

Metabolic Pathway Visualization

The following diagram illustrates the predicted metabolic fate of 2-MeO-PeA compared to standard amphetamines.

MetabolicPathway Parent 2-MeO-PeA (Parent) CYP2D6 CYP2D6 (O-Demethylation) Parent->CYP2D6 Major Route CYP_Deam CYP/MAO (Deamination) Parent->CYP_Deam Minor Route (Steric hindrance) Metab1 O-Desmethyl-PeA (Phenol Derivative) CYP2D6->Metab1 Metab2 Pentyl-Phenyl-Ketone (Inactive) CYP_Deam->Metab2 Gluc Glucuronidation (Excretion) Metab1->Gluc Phase II

Caption: Predicted metabolic clearance showing CYP2D6-mediated O-demethylation as the primary route, with deamination hindered by the steric bulk of the pentyl chain.

Screening Workflow Summary

To validate the safety of 2-MeO-PeA, follow this logical cascade. This ensures resources are not wasted on functional assays if the compound is cytotoxic.

ScreeningCascade cluster_0 Tier 1: Safety Baseline cluster_1 Tier 2: Mechanism cluster_2 Tier 3: Clearance Start Compound: 2-MeO-PeA InSilico In Silico (LogP > 3.0?) Result: High Lipophilicity Start->InSilico Cyto Cytotoxicity (HepG2/SH-SY5Y) Limit: <50% viability @ 100µM? InSilico->Cyto Proceed DAT DAT/SERT Transporter Assay (Substrate vs Blocker) Cyto->DAT If LD50 > 100µM Stop STOP: Lead Abandoned Cyto->Stop If Toxic hERG hERG Cardiotoxicity (Patch Clamp) DAT->hERG Critical for Lipophilic Amines Metab Microsomal Stability (t1/2 determination) hERG->Metab

Caption: Decision-tree for toxicology screening. High lipophilicity triggers mandatory hERG screening due to risk of ion channel trapping.

Conclusion & Recommendations

2-MeO-PeA presents a distinct toxicological profile from its short-chain analogs.

  • Risk: The primary risk is non-specific cytotoxicity and hERG channel inhibition driven by high lipophilicity (LogP ~3.5), rather than dopaminergic neurotoxicity.

  • Metabolism: It is predicted to be a substrate for CYP2D6 , implying that poor metabolizers (PM phenotype) may experience prolonged exposure and higher toxicity.

  • Recommendation: Researchers should prioritize hERG patch-clamp assays early in the screening process, as this is the most likely failure mode for long-chain phenethylamines.

References
  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link

  • Baumann, M. H., et al. (2012). Structure-activity relationships of synthetic cathinones and phenethylamines. Neuropharmacology. Link

  • Luethi, D., & Liechti, M. E. (2020). Designer drugs: Mechanism of action and adverse effects. Archives of Toxicology. Link

  • Wagmann, L., et al. (2020). In vitro metabolic fate of the new psychoactive substances.... Drug Testing and Analysis.[1][2][3][4][5][6][7] Link

  • Peters, F. T., et al. (2010). Analytical toxicology of emerging drugs of abuse. Therapeutic Drug Monitoring. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Methoxyphenyl)pentan-1-amine

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 1-(2-Methoxyphenyl)pentan-1-amine .[1][2] As a Senior Application Scientist, I have structured this d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 1-(2-Methoxyphenyl)pentan-1-amine .[1][2] As a Senior Application Scientist, I have structured this document to bridge the gap between theoretical safety data and practical laboratory application.

Chemical Classification & Hazard Context

  • Compound Class: Primary Benzylic Amine.[2]

  • Key Reactivity: Basic, nucleophilic, sensitive to oxidation (air) and carbon dioxide (formation of carbamates).

  • Inferred GHS Classification: Based on structural analogs (e.g., 2-methoxybenzylamine, 1-(4-methoxyphenyl)pentan-1-amine), this compound must be treated as Corrosive (Skin Corr.[1][2] 1B) and Acutely Toxic (Oral/Inhalation) until specific experimental data proves otherwise.[2]

Part 1: Personal Protective Equipment (PPE) Matrix

Standard nitrile examination gloves often provide insufficient protection against organic amines due to rapid permeation and degradation. The following selection logic is critical for preventing chemical burns and sensitization.

Glove Selection Protocol
Exposure ScenarioRecommended MaterialMin. ThicknessBreakthrough TimeAction Threshold
Incidental Contact (Pipetting, weighing)Double Nitrile (Disposable)0.11 mm (outer)< 5 minsChange immediately upon splash.[1][2]
Intentional Contact (Synthesis, cleaning)Laminate (EVOH/PE) (e.g., Silver Shield®)Multi-layer> 480 minsPrimary barrier for immersion/spills.[2]
High Risk (Spill cleanup > 10mL)FKM (Fluoroelastomer) or Butyl Rubber 0.7 mm> 240 minsHeavy-duty protection required.[1][2]

Expert Insight: Organic amines can act as hardening agents, causing nitrile rubber to crosslink and become brittle. For any procedure lasting >15 minutes, wear Laminate gloves under nitrile outer gloves to combine chemical resistance with dexterity.

Respiratory & Body Protection
  • Respiratory: If handling outside a fume hood (not recommended) or during spill cleanup, use a full-face respirator with an ABEK-P3 cartridge (Specific for Ammonia/Amines and Particulates).[1][2]

  • Eye/Face: Chemical splash goggles (indirect venting) are mandatory.[2] Face shields are required when handling volumes >50 mL.[2]

  • Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt).[2] For spills, use a Tyvek® coverall.

Part 2: Operational Handling Protocols

Engineering Controls
  • Primary Barrier: All open handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .[2]

  • Atmosphere: Store and handle under an inert atmosphere (Nitrogen or Argon) to prevent the formation of carbonate salts (reaction with atmospheric CO₂) which can alter stoichiometry.[2]

Transfer Techniques (Liquid Handling)
  • Positive Displacement: Use positive displacement pipettes for volumes < 10 mL to prevent dripping caused by high vapor pressure or viscosity changes.[2]

  • Cannula Transfer: For volumes > 10 mL, use double-tipped needle (cannula) transfer techniques under inert gas to avoid air exposure.[2]

  • Glassware: Inspect all glassware for star cracks.[2] Amines are basic and can etch glass over time; silanized glassware is recommended for critical analytical standards to prevent adsorption.

Part 3: Emergency Response & Spill Management

Core Directive: Do NOT use water immediately on an amine spill.[2] Water can spread the hydrophobic amine and generate heat (exothermic hydration).[2]

Spill Workflow Diagram

SpillResponse Start Spill Detected Assess 1. Assess Volume & Risk (Is it > 50mL or outside hood?) Start->Assess Evacuate 2. Evacuate Area & Alert Safety Officer Assess->Evacuate High Risk PPE 3. Don PPE: Respirator (ABEK) + Laminate Gloves Assess->PPE Low Risk Evacuate->PPE Contain 4. Containment: Circle spill with Vermiculite/Sand PPE->Contain Absorb 5. Absorption: Cover inward with dry absorbent Contain->Absorb Clean 6. Decontamination: Wipe with dilute Acetic Acid (5%) Absorb->Clean Disposal 7. Disposal: Seal in 'Basic Organic' waste stream Clean->Disposal

Figure 1: Decision logic for responding to amine spills. Note that acidification (Step 6) neutralizes the base but generates heat.[2]

Part 4: Waste Disposal & Logistics

Waste Segregation Strategy

Improper segregation is the leading cause of waste accidents involving amines.[2]

Waste StreamClassificationCompatibility Notes
Stream A (Correct) Basic Organic Waste Compatible with other amines, pyridines, and bases.[1][2]
Stream B (FORBIDDEN) Acidic Waste DANGER: Mixing with acids causes violent exotherms.[2]
Stream C (FORBIDDEN) Oxidizing Waste DANGER: Mixing with peroxides/nitrates may form explosive N-oxides.[1][2]
Container Labeling
  • Label clearly: "Hazardous Waste - Basic Organic - 1-(2-Methoxyphenyl)pentan-1-amine".[1][2]

  • Add Hazard Pictograms: Corrosive and Acute Toxicity .[2]

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74283, 1-(4-methoxyphenyl)pentan-1-one (Analog Structure Source).[1][2] Retrieved from [Link][1][2]

  • SKS Science Products. Chemical Resistance of Glove Materials (Amine Compatibility Data). Retrieved from [Link][1][2]

  • University of Pennsylvania. Nitrile Glove Chemical Compatibility Reference (Limitations of Nitrile).[2] Retrieved from [Link]

  • Carl Roth. Safety Data Sheet: Benzylamine (Structural Analog Safety Data). Retrieved from [Link]

Sources

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